Trimethyl 2,2',2''-nitrilotriacetate
Description
Contextualization of Nitrilotriacetic Acid (NTA) Derivatives in Contemporary Chemical Science
Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that acts as a tripodal, tetradentate ligand, forming stable coordination complexes with numerous metal ions. wikipedia.org Its derivatives are a class of compounds where the basic NTA structure is modified to fine-tune its chemical and physical properties. These modifications can include altering the length of the carboxylate arms, introducing different functional groups, or, as in the case of Trimethyl 2,2',2''-nitrilotriacetate, esterifying the carboxyl groups.
In contemporary chemical science, NTA derivatives are indispensable tools. A significant application lies in the field of life sciences, particularly in the purification of recombinant proteins. The development of the His-tag system, where a polyhistidine tag is genetically fused to a protein, has revolutionized protein purification. wikipedia.org NTA derivatives, immobilized on a solid support and charged with nickel(II) or other metal ions, selectively bind to the His-tag, allowing for efficient separation of the target protein from a complex mixture. wikipedia.orggbiosciences.com This technique, known as immobilized metal affinity chromatography (IMAC), is a testament to the practical importance of NTA and its functionalized analogues. gbiosciences.com Beyond protein purification, NTA derivatives are investigated for their roles in catalysis, environmental remediation, and as contrast agents in medical imaging.
Significance of Esterification in Modulating NTA-Based Ligand Properties
Esterification of the carboxylic acid groups of NTA to form compounds like this compound significantly alters the ligand's properties. The primary change is the removal of the acidic protons and the conversion of the carboxylate anions into neutral ester groups. This has several important consequences:
Solubility: The ester is generally more soluble in organic solvents and less soluble in aqueous solutions compared to the parent acid or its salts. This property is crucial for its application in certain analytical techniques and for its use in non-aqueous reaction media.
Coordinating Ability: The ester form, with its carbonyl oxygens, possesses different coordination capabilities compared to the carboxylate groups of NTA. While the lone pairs on the ester oxygens can still participate in coordination, the strength and nature of the interaction with metal ions are altered. The strong electrostatic interaction of the anionic carboxylate groups is replaced by weaker dipole-dipole interactions of the ester groups.
Reactivity and Role as a Protecting Group: The ester groups can serve as protecting groups for the carboxylic acid functionalities. organic-chemistry.org This is a fundamental concept in organic synthesis, allowing other parts of a molecule to be modified without interference from the acidic protons of the carboxylic acids. The ester can later be hydrolyzed back to the carboxylic acid under specific conditions. This temporary modification is vital in the synthesis of more complex NTA derivatives.
Analytical Applications: The conversion of NTA to its trimethyl ester is a key step in its quantitative determination by gas chromatography. cdnsciencepub.comtandfonline.com The ester is more volatile than the non-derivatized acid, allowing it to be analyzed by this powerful separation technique.
Historical Overview of Research Pertaining to Nitrilotriacetate Esters
The synthesis and study of nitrilotriacetic acid date back to the late 19th and early 20th centuries, with its chelating properties being extensively investigated in the mid-20th century. The development of its ester derivatives, including this compound, is closely tied to the advancement of analytical and synthetic organic chemistry.
A significant early application that spurred research into nitrilotriacetate esters was the need for sensitive and specific methods for the determination of NTA in environmental samples. In the 1970s, concerns about the environmental impact of phosphate-based detergents led to the consideration of NTA as a substitute. wikipedia.org This prompted the development of analytical methods to monitor its presence in water systems. A key method developed during this period involved the conversion of NTA to its more volatile trimethyl ester, which could then be readily analyzed by gas chromatography. cdnsciencepub.com This analytical application provided a practical impetus for the synthesis and characterization of this compound.
In the realm of synthetic chemistry, the use of esterification as a means to protect carboxylic acid groups has been a long-standing strategy. organic-chemistry.org As the importance of NTA and its derivatives as ligands and building blocks grew, so did the application of standard organic chemistry techniques, including esterification, to this class of compounds. This allowed for the synthesis of more complex and functionalized NTA-based molecules for a variety of applications.
Current Research Landscape and Emerging Trends for this compound
While much of the foundational research on this compound was driven by analytical needs, the current research landscape is more diverse. Emerging trends focus on leveraging the unique properties of the ester for applications in materials science and biotechnology.
One area of interest is the use of NTA esters in the synthesis of functionalized polymers and surfaces. By incorporating the this compound moiety into a polymer backbone or onto a surface, and then deprotecting the ester groups, researchers can create materials with a high density of NTA ligands. These materials can then be used for applications such as high-capacity protein purification resins, biosensors, and platforms for studying protein-protein interactions.
The development of novel NTA-based ligands with enhanced properties continues to be an active area of research. nih.govucd.ie While this compound itself may not be the final functional ligand in many applications, it serves as a crucial intermediate in the synthesis of more complex derivatives. Research is focused on creating NTA analogues with improved affinity and specificity for target molecules, as well as ligands that are responsive to external stimuli.
Research Gaps and Motivations for Advanced Investigations of this compound
Despite its utility as a synthetic intermediate and analytical derivative, there are several research gaps concerning this compound itself. A significant portion of the available literature focuses on its parent compound, NTA, with the properties of the trimethyl ester being less thoroughly investigated.
Key research gaps include:
Detailed Coordination Chemistry: While the coordination chemistry of NTA is well-established, a comprehensive study of the coordination behavior of this compound with a wide range of metal ions is lacking. Understanding how the ester groups influence the geometry and stability of the resulting metal complexes is crucial for designing new applications.
Comparative Ligand Performance: There is a need for systematic studies that directly compare the performance of this compound as a ligand with other NTA derivatives and common chelating agents. Such studies would provide valuable data for selecting the optimal ligand for a specific application.
Exploration of Novel Applications: The potential applications of this compound beyond its role as a synthetic intermediate and analytical derivative have not been fully explored. For instance, its use in catalysis or as a component in functional materials warrants further investigation.
The motivation for advanced investigations into this compound stems from the broader drive to develop new and improved chelating agents for a variety of technological challenges. A deeper understanding of the structure-property relationships in NTA derivatives, including the esters, will enable the rational design of next-generation ligands with tailored functionalities.
Scope and Objectives of Focused Research on this compound
Focused research on this compound should aim to address the identified research gaps and expand its utility in chemical science. The primary objectives of such research should include:
Comprehensive Synthesis and Characterization: To develop and optimize synthetic routes to this compound and to thoroughly characterize its chemical and physical properties using a range of modern analytical techniques.
Systematic Investigation of Coordination Chemistry: To systematically study the coordination of this compound with a variety of metal ions, determining the stoichiometry, stability, and structure of the resulting complexes.
Evaluation of Performance in Key Applications: To evaluate the performance of this compound in selected applications, such as in model catalytic systems or as a component in the fabrication of functional surfaces, and to compare its efficacy with existing compounds.
Exploration of its Role as a Building Block: To utilize this compound as a versatile building block for the synthesis of novel, functionalized NTA derivatives with tailored properties for specific applications in areas such as biotechnology and materials science.
By pursuing these objectives, the scientific community can gain a more complete understanding of this compound and unlock its full potential as a valuable compound in the chemist's toolbox.
Compound Information
| Compound Name |
| This compound |
| Nitrilotriacetic Acid |
| Nickel(II) |
| Polyhistidine |
| Methanol (B129727) |
| Chloroacetic acid |
| Triethanolamine |
| Formaldehyde |
| Sodium cyanide |
| Hydrogen cyanide |
| Ammonia |
| Ethylenediaminetetraacetic acid (EDTA) |
| Diethylenetriaminepentaacetic acid (DTPA) |
| N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) |
| L-glutamic acid diamine tetraacetic acid (GLDA) |
| Methylglycinediacetic acid (MGDA) |
| 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) |
| N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) |
| Ethylenediamine-N,N'-disuccinic acid (EDDS) |
| L-aspartic acid-N,N'-diacetic acid (ASDA) |
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H15NO6 | nih.gov |
| Molecular Weight | 233.22 g/mol | nih.gov |
| IUPAC Name | methyl 2-[bis(2-methoxy-2-oxoethyl)amino]acetate | nih.gov |
| CAS Number | 22241-07-2 | nih.gov |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source |
|---|---|---|
| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 174, 45, 146, 42, 233 | nih.gov |
| 13C NMR Spectroscopy | Data available in spectral databases. | Current time information in Delhi, IN. |
| Infrared Spectroscopy | Data available in spectral databases. | Current time information in Delhi, IN. |
Structure
3D Structure
Properties
CAS No. |
22241-07-2 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2-[bis(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C9H15NO6/c1-14-7(11)4-10(5-8(12)15-2)6-9(13)16-3/h4-6H2,1-3H3 |
InChI Key |
NHKRXCTYPGGSTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Considerations for Trimethyl 2,2 ,2 Nitrilotriacetate
Esterification Protocols for the Synthesis of Trimethyl 2,2',2''-nitrilotriacetate
The conversion of the carboxylic acid groups of nitrilotriacetic acid to their corresponding methyl esters is the cornerstone of this compound synthesis. This is accomplished through several esterification protocols, each with its own set of advantages and specific applications.
Direct Esterification Approaches
Direct esterification, most notably the Fischer-Speier esterification, represents the most conventional and widely employed method for the synthesis of this compound. tamu.edumit.edursc.org This acid-catalyzed reaction involves the direct treatment of nitrilotriacetic acid with an excess of methanol (B129727). rsc.org The reaction is an equilibrium process, and to drive it towards the formation of the trimethyl ester, it is crucial to remove the water produced during the reaction or to use a large excess of the alcohol. tamu.edumit.edu
Commonly, strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used as catalysts. tamu.eduoperachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. dtu.dk
A typical laboratory procedure involves dissolving the carboxylic acid in a significant excess of methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux to achieve the desired conversion. tamu.eduoperachem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). tamu.edu Upon completion, the excess methanol is typically removed under reduced pressure, and the crude product is purified through extraction and washing steps to remove the acid catalyst and any unreacted starting material. operachem.com
Table 1: Illustrative Reaction Conditions for Direct Esterification of a Carboxylic Acid
| Parameter | Condition | Reference |
| Carboxylic Acid | Benzoic Acid | operachem.com |
| Alcohol | Methanol (25 ml for 610 mg acid) | operachem.com |
| Catalyst | Concentrated Sulfuric Acid (0.1 ml) | operachem.com |
| Temperature | 65°C | operachem.com |
| Reaction Time | Until completion (monitored) | operachem.com |
| Yield | 90% (for Methyl Benzoate) | operachem.com |
Note: This table provides a general example of Fischer esterification conditions and is not specific to nitrilotriacetic acid, for which detailed public data is scarce.
Transesterification Methodologies
Transesterification offers an alternative route to this compound, involving the reaction of an existing ester of nitrilotriacetic acid (for instance, an ethyl or other alkyl ester) with methanol in the presence of a catalyst. rsc.org This method is particularly useful when the starting nitrilotriacetic acid is available in an esterified form or when direct esterification proves challenging.
The reaction mechanism involves the nucleophilic attack of methanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the desired methyl ester and the alcohol from the original ester. rsc.org Like direct esterification, transesterification is also an equilibrium-controlled process. To shift the equilibrium towards the product, a large excess of methanol is typically employed. rsc.org
Catalysts for transesterification can be acidic or basic. rsc.org Acid catalysts function similarly to those in direct esterification by activating the carbonyl group. rsc.org Base catalysts, on the other hand, work by deprotonating the alcohol, thereby increasing its nucleophilicity. rsc.org The choice of catalyst depends on the specific substrates and desired reaction conditions.
While a versatile technique for many ester syntheses, specific documented applications of transesterification for the large-scale production of this compound are not extensively reported in readily available literature. However, the general principles are well-established in organic synthesis. nih.govmdpi.comorganic-chemistry.org
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application to esterification is well-documented. google.comresearchgate.netsciepub.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. google.comresearchgate.net
In the context of this compound synthesis, a microwave-assisted approach would involve subjecting a mixture of nitrilotriacetic acid, methanol, and a suitable catalyst to microwave irradiation in a dedicated reactor. google.com The ability of polar molecules like methanol to efficiently absorb microwave energy leads to rapid and uniform heating, which can significantly enhance the reaction rate. google.com
Microwave synthesis can be performed in both open and closed vessel systems. Closed-vessel systems allow for reactions to be conducted at temperatures and pressures above the boiling point of the solvent, further accelerating the reaction. google.com The optimization of microwave-assisted esterification involves careful control of parameters such as microwave power, temperature, and reaction time to maximize yield and minimize the formation of byproducts. google.com
Table 2: General Parameters for Microwave-Assisted Esterification
| Parameter | General Range/Condition | Reference |
| Microwave Power | Operator-selectable (e.g., up to 300W) | sciepub.com |
| Temperature | Often elevated (e.g., 100-175°C) | google.comsciepub.com |
| Reaction Time | Significantly reduced (minutes vs. hours) | google.comresearchgate.net |
| Solvent | Alcohol reactant or other suitable solvent | google.com |
| Pressure | Can be elevated in closed-vessel systems | google.com |
Note: This table outlines general parameters for microwave-assisted synthesis and is not based on a specific protocol for this compound.
Solvent-Free Synthetic Protocols
Solvent-free synthesis, also known as solid-state reaction or neat reaction, offers significant environmental and economic advantages by eliminating the need for a solvent. These reactions often lead to higher efficiency, easier product separation, and reduced waste generation.
For the synthesis of this compound, a solvent-free approach would involve the direct reaction of nitrilotriacetic acid with a stoichiometric or slight excess of methanol in the presence of a catalyst, typically under heating. The absence of a solvent can sometimes lead to higher reaction rates due to the increased concentration of the reactants.
While specific examples for the solvent-free esterification of nitrilotriacetic acid are not widely documented, the principles have been successfully applied to the esterification of other carboxylic acids. nih.govresearchgate.net For instance, the esterification of benzoic acids with alcohols has been achieved under solvent-free conditions using modified montmorillonite (B579905) K10 as a solid acid catalyst. researchgate.net Such methodologies could potentially be adapted for the synthesis of this compound.
Selection and Optimization of Reaction Conditions for High Purity Synthesis
Achieving a high yield and purity of this compound is critically dependent on the careful selection and optimization of reaction parameters. Key factors that influence the outcome of the synthesis include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.
Catalyst Systems in this compound Synthesis
The catalyst plays a pivotal role in the esterification of nitrilotriacetic acid, facilitating the reaction by providing an alternative, lower-energy reaction pathway. A variety of catalyst systems can be employed, each with its own characteristics.
Brønsted Acids: As mentioned previously, strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are the most common catalysts for Fischer esterification. tamu.eduoperachem.com They are effective and inexpensive, but their corrosive nature and the need for neutralization during workup can be drawbacks.
Lewis Acids: Lewis acids can also catalyze esterification reactions. For example, titanium and zirconium compounds have been utilized as catalysts in both esterification and transesterification processes. These catalysts are often effective under milder conditions.
Solid Acid Catalysts: To overcome the issues associated with homogeneous acid catalysts, heterogeneous solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-activated clays (B1170129) like montmorillonite K10. researchgate.netelsevierpure.commdpi.com The primary advantage of solid acid catalysts is their ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and a simplified purification process. For instance, the esterification of caprylic acid with methanol has been successfully catalyzed by chitosan (B1678972) with sulfonic acid groups. chemrxiv.org Similarly, 12-tungstophosphoric acid supported on SnO₂ has shown efficacy in the esterification of palmitic acid. recercat.cat
The selection of the optimal catalyst system depends on factors such as the desired reaction conditions (temperature, solvent), the scale of the synthesis, and considerations for environmental impact and cost-effectiveness.
Table 3: Comparison of Catalyst Types for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult to separate, neutralization required |
| Lewis Acids | Ti(IV) compounds, Zr(IV) compounds | Often milder conditions, high selectivity | Can be sensitive to moisture, may require specific ligands |
| Solid Acid Catalysts | Ion-exchange resins, zeolites, modified clays | Easy separation, recyclable, often less corrosive | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations |
Temperature and Pressure Influence on Reaction Kinetics
The kinetics of the Fischer esterification are significantly influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate by providing the molecules with sufficient activation energy. nih.govresearchgate.net For the synthesis of this compound, the reaction is typically conducted at the reflux temperature of methanol (approximately 65°C at atmospheric pressure). operachem.com Operating at reflux ensures a constant, controlled temperature and allows the reaction to proceed at a reasonable rate without boiling off the reactants. patsnap.com
The reaction rate follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. jptcp.com The rate is also dependent on the concentration of the acid catalyst. ijarsct.co.in
| Parameter | Influence on Reaction Rate | Typical Condition |
| Temperature | Rate increases with temperature. | Reflux (approx. 65°C for Methanol) |
| Pressure | Minimal effect at standard conditions. | Atmospheric Pressure |
This table illustrates the general influence of temperature and pressure on the Fischer esterification process for this compound.
Pressure does not play a significant role in the kinetics of this liquid-phase reaction under standard laboratory conditions. The reaction is typically carried out at atmospheric pressure. Employing higher pressures would require specialized equipment (an autoclave) to increase the reaction temperature beyond the normal boiling point of methanol, which could accelerate the reaction but may also lead to degradation of the reactants or products.
Stoichiometric Control and Yield Optimization
Fischer esterification is a reversible reaction, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. masterorganicchemistry.com To achieve a high yield of this compound, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. cerritos.edu
Two primary strategies are employed for yield optimization:
Use of Excess Reactant: A large stoichiometric excess of one reactant is used to drive the equilibrium forward. In this synthesis, methanol is significantly less expensive and more easily removed than Nitrilotriacetic Acid, so it is used in large excess, often serving as the reaction solvent as well. patsnap.comcerritos.edu
Removal of Water: The removal of water as it is formed is a crucial step for driving the reaction to completion. patsnap.comorganic-chemistry.org This can be accomplished by using a dehydrating agent or, in larger-scale preparations, by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene. operachem.com
The amount of acid catalyst is also a critical parameter. A higher catalyst concentration increases the reaction rate, but an excessive amount can cause side reactions, such as dehydration of the alcohol or degradation of the product. Typically, a catalytic amount, such as a few drops of concentrated sulfuric acid for a laboratory-scale reaction, is sufficient. chembam.comwvu.edu
| Factor | Method for Optimization | Rationale |
| Reactant Ratio | Use a large excess of methanol (e.g., 10-20 fold molar excess). | Shifts equilibrium towards ester product. |
| Byproduct | Continuous removal of water. | Prevents reverse reaction (hydrolysis). |
| Catalyst | Use a catalytic amount of strong acid (e.g., H₂SO₄). | Increases reaction rate without promoting significant side reactions. |
This interactive table summarizes key strategies for optimizing the yield of this compound.
Precursor Sourcing and Purity Requirements for Nitrilotriacetic Acid
The primary precursor for the synthesis of this compound is Nitrilotriacetic Acid (NTA). NTA has been in commercial production since the 1930s. nih.gov The most common industrial synthesis involves the reaction of ammonia, formaldehyde, and a cyanide source (like hydrogen cyanide or sodium cyanide). wikipedia.orgprocurementresource.com An older method involves the oxidation of triethanolamine. wikipedia.org
Commercial NTA is available in high purity, often exceeding 99%. nih.gov However, it can contain several impurities stemming from its manufacturing process. The purity of the starting NTA is crucial for obtaining a high yield and high purity of the final ester product. Impurities can interfere with the esterification reaction or lead to the formation of undesired byproducts that complicate the purification process.
Common Impurities in Commercial NTA and Their Potential Impact:
| Impurity | Source | Potential Impact on Esterification |
| Iminodiacetic acid | Incomplete reaction during NTA synthesis. | Can also be esterified, leading to impurities in the final product. |
| Sodium Salts (e.g., Na₂SO₄) | Residuals from pH adjustments or side reactions. | Generally inert but reduce the effective concentration of NTA. |
| Formaldehyde/Cyanide | Unreacted starting materials. | Can lead to undesirable side reactions under acidic, heated conditions. |
| Water | Incomplete drying of the precursor. | Inhibits the esterification reaction by shifting the equilibrium to the left. |
This table outlines common impurities found in the precursor Nitrilotriacetic Acid and their effects on the synthesis of its trimethyl ester.
For laboratory and fine chemical synthesis, using reagent-grade NTA with a specified purity of 99.5% or higher is recommended to minimize the impact of these impurities. nih.gov The precursor should be thoroughly dried before use to remove any residual moisture.
Isolation and Purification Techniques for this compound
Following the esterification reaction, the reaction mixture contains the desired product, excess methanol, the acid catalyst, water, and potentially unreacted NTA or byproducts. A multi-step workup and purification process is required to isolate the pure ester. This typically involves neutralizing the acid catalyst, removing the excess methanol, and then employing one or more purification techniques.
Recrystallization and Precipitation Methods
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures. mt.com An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
For a polar ester like this compound, common solvent systems could include alcohols (like ethanol) or mixed solvent systems. pitt.edu A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate (B1210297), acetone) and then add a "non-solvent" or "anti-solvent" in which it is insoluble (e.g., hexane (B92381), heptane) until the solution becomes cloudy. reddit.com Upon slow cooling, the pure ester crystallizes out, leaving impurities in the solution.
Chromatographic Separation Techniques (e.g., Column Chromatography)
Column chromatography is a highly effective method for purifying compounds based on their differential adsorption to a stationary phase. columbia.edu For this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a suitable method. researchgate.net
The crude product is loaded onto the top of the silica gel column, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through it. Compounds separate based on their polarity; more polar compounds adhere more strongly to the polar silica gel and elute later, while less polar compounds travel down the column faster. uvic.ca Since esters are of intermediate polarity, a solvent system such as a mixture of hexane and ethyl acetate is often effective. The ester will elute after non-polar impurities but before any unreacted, highly polar Nitrilotriacetic Acid. researchgate.netuvic.ca The collected fractions are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgchemboulder.com
Distillation and Sublimation Considerations
Distillation: If this compound is a liquid or a low-melting solid, distillation can be an effective purification method. Given its molecular weight (233.22 g/mol ), it is likely to have a high boiling point at atmospheric pressure, which could lead to decomposition. nih.gov Therefore, vacuum distillation is the preferred method. epa.govepa.gov By reducing the pressure, the boiling point of the compound is lowered significantly, allowing it to vaporize and be collected at a temperature where it is stable.
Sublimation: Sublimation is a process where a solid transitions directly into a gas phase upon heating under reduced pressure, and then re-condenses into a pure solid on a cold surface. This technique is effective for purifying solids that have a sufficiently high vapor pressure below their melting point. While some amino acids and their simpler esters can be purified by sublimation, it is less common for more complex molecules. nih.govacs.org Whether this method is suitable for this compound would depend on its specific thermal properties, which are not widely reported.
Advanced Spectroscopic and Analytical Methodologies for Characterizing Trimethyl 2,2 ,2 Nitrilotriacetate and Its Derivatives
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of Trimethyl 2,2',2''-nitrilotriacetate is dominated by absorptions corresponding to the ester and amine functionalities. nih.gov
Ester Group Vibrations: The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester group will also produce strong bands, usually in the 1000-1300 cm⁻¹ range.
Amine Linkage Vibrations: The C-N stretching vibration of the tertiary amine is expected to be weaker than the ester bands and typically appears in the 1020-1250 cm⁻¹ region. The CH₂ groups adjacent to the nitrogen will also have characteristic stretching and bending vibrations. C-H stretching vibrations from the methylene (B1212753) and methyl groups are expected in the 2800-3000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the C-C and C-N bonds, which are more polarizable, may show stronger signals in the Raman spectrum.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (methyl) |
| ~2850 | Medium | C-H stretch (methylene) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (methylene/methyl) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1170 | Strong | C-N stretch |
Source: Adapted from publicly available spectral data. nih.gov
The rotational freedom around the C-N and C-C single bonds in this compound allows for the existence of various conformers. Vibrational spectroscopy can offer insights into the preferred conformation in the solid state or in solution. mdpi.com The exact positions and shapes of the vibrational bands can be sensitive to the molecular conformation. For instance, different rotational isomers (rotamers) may exhibit slight shifts in their characteristic vibrational frequencies. Computational studies on the related molecule, nitrilotriacetamide, have shown that different conformers can exist with varying orientations of the functional groups, and these have distinct calculated vibrational spectra. researchgate.net Similar conformational flexibility is expected for this compound. By comparing experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to deduce the most stable or populated conformation under specific conditions.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of molecules. By ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios (m/z), MS provides critical data for chemical identification and quantification.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as esters, without causing significant fragmentation. youtube.com In ESI-MS, a high voltage is applied to a liquid sample solution, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. youtube.com
For this compound (C9H15NO6, Molecular Weight: 233.22 g/mol ), ESI-MS is an ideal method for confirming its molecular mass. nih.gov The analysis would typically be performed in positive ion mode, where the most commonly observed ion would be the protonated molecule, [M+H]+. Adducts with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+, are also frequently detected. The high accuracy of mass analyzers allows for the confident confirmation of the compound's molecular weight based on the observed m/z values of these ions.
| Ion Species | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₁₆NO₆]⁺ | 234.0972 |
| [M+Na]⁺ | [C₉H₁₅NNaO₆]⁺ | 256.0791 |
| [M+K]⁺ | [C₉H₁₅KNO₆]⁺ | 272.0531 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is well-suited for volatile compounds like this compound, which is the trimethyl ester derivative of nitrilotriacetic acid (NTA). nih.govcdnsciencepub.com In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint," allowing for unambiguous identification. For purity assessment, GC-MS can separate this compound from volatile impurities, such as residual starting materials or by-products from its synthesis. The relative peak areas in the chromatogram can be used to estimate the purity of the sample. The mass spectrum of this compound shows a characteristic molecular ion peak (m/z 233) and several key fragment ions. nih.govnih.gov The base peak at m/z 174 is particularly significant for its identification. nih.govnih.gov
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 233 | 11.10 | [M]⁺ (Molecular Ion) |
| 174 | 99.99 | [M - COOCH₃]⁺ |
| 146 | 41.20 | [M - CH₂COOCH₃ - CH₂]⁺ or similar rearrangements |
| 45 | 63.90 | [COOH₂]⁺ |
| 42 | 31.70 | [C₂H₂O]⁺ or [C₃H₆]⁺ |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of a compound's elemental composition from its exact mass. While conventional MS can confirm the nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).
For this compound, the theoretical exact mass of its molecular ion [M]+ is 233.08993720 Da. nih.gov An experimental HRMS measurement would aim to match this value with a very low mass error (typically < 5 ppm). Such a result would provide strong evidence for the elemental formula C9H15NO6, confirming the compound's identity and elemental composition with a high degree of confidence. researchgate.net This is crucial for verifying the structure of newly synthesized compounds and for meeting the stringent requirements of regulatory submissions and publications.
X-ray Diffraction (XRD) Methodologies for Crystalline Structure Elucidation
X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of X-rays scattered by the electron clouds of atoms in a crystal, one can deduce the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline form. uni-ulm.deexcillum.com The technique requires a high-quality single crystal, which is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined. uni-ulm.de
While a crystal structure for the parent compound, nitrilotriacetic acid, has been reported, a publicly available single-crystal structure of this compound has not been identified. researchgate.net If a suitable single crystal of this ester were to be grown and analyzed, SC-XRD would provide unambiguous information on:
The precise bond lengths and angles within the molecule.
The conformation of the molecule in the solid state.
The arrangement of molecules within the crystal lattice (crystal packing).
The nature and geometry of any intermolecular interactions, such as hydrogen bonds or van der Waals forces.
This level of structural detail is invaluable for understanding the compound's physical properties and chemical reactivity.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. nih.gov Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. europa.eu
A key application of PXRD is in the identification and characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit different physical properties, including melting point, solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical and materials science industries. nih.gov For this compound, PXRD would be the primary tool to:
Confirm the crystallinity of a bulk sample.
Identify the specific crystalline phase present.
Screen for the existence of different polymorphs under various crystallization conditions.
Assess the phase purity of a sample and quantify mixtures of different polymorphs.
Monitor the solid-state stability of the compound under different storage conditions (e.g., temperature, humidity).
Therefore, PXRD is an essential technique for the quality control and solid-state characterization of this compound.
Chromatographic Methodologies for Purity Profiling and Quantitative Analysis
Chromatographic techniques are essential for determining the purity and quantifying the amount of this compound in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools employed for these analytical challenges, each offering distinct advantages for profiling the compound and its potential impurities.
Gas Chromatography (GC) for Volatile Impurity Detection
Gas chromatography is a highly suitable technique for the analysis of this compound, as it is a volatile compound. Historically, GC has been the method of choice for the determination of the parent compound, NTA, in environmental samples, which first required derivatization to its more volatile methyl ester—the very compound of interest. cdnsciencepub.comresearcher.life This established methodology underscores the suitability of GC for analyzing the ester itself and any accompanying volatile impurities.
For the analysis, a capillary GC system coupled with a Mass Spectrometer (GC-MS) offers excellent sensitivity and specificity. nih.gov The sample, dissolved in a suitable organic solvent, is injected into the heated inlet of the GC, where it is vaporized. The separation occurs on a capillary column, typically with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.
The mass spectrometer serves as a powerful detector, ionizing the molecules as they elute from the column and separating the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "mass spectrum," for each compound, allowing for positive identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used, where the MS is set to detect only specific fragment ions characteristic of this compound, thereby increasing sensitivity and reducing interferences. researcher.life
Table 2: Typical GC-MS Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| GC Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 70°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 for full scan, or SIM of characteristic ions |
Table 3: Mass Spectrometry Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Ion |
|---|---|---|
| 174 | 99.99 | [M - COOCH₃]⁺ |
| 45 | 63.90 | [COOH]⁺ or [C₂H₅O]⁺ fragment |
| 146 | 41.20 | [M - 2(COOCH₃) + H]⁺ |
| 42 | 31.70 | [C₂H₂O]⁺ or [C₃H₆]⁺ fragment |
| 233 | 11.10 | [M]⁺ (Molecular Ion) |
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition Studies
Thermal analysis techniques are indispensable for characterizing the physical properties and stability of materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about phase transitions, thermal stability, and decomposition profiles. advanced-emc.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com For this compound, a TGA experiment would reveal its thermal stability and decomposition temperature. As the sample is heated, the TGA would record the temperature at which mass loss begins, indicating the onset of decomposition. This could involve the loss of the methyl ester groups or the fragmentation of the entire molecule. uri.eduias.ac.in Studies on the parent NTA show that its decomposition is highly dependent on conditions, often proceeding via decarboxylation at elevated temperatures. researchgate.net The ester would likely have a different, and potentially lower, decomposition temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. hu-berlin.de This technique is used to detect thermal events such as melting, crystallization, and glass transitions. advanced-emc.comeag.com A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. It could also reveal other phase transitions, such as crystallization upon cooling from the melt (an exothermic event) or a glass transition if the material can exist in an amorphous state. researchgate.netresearchgate.net
Table 4: Information Obtainable from Thermal Analysis
| Technique | Key Information Provided | Relevance to this compound |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ), Crystallization Temperature (T꜀), Glass Transition (T₉), Enthalpy of transitions (ΔH) | Determines the melting point, identifies crystalline or amorphous nature, and assesses purity. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Tₔ), Thermal Stability, Mass loss profile | Establishes the upper temperature limit for stability and provides insight into the decomposition mechanism. advanced-emc.com |
Coordination Chemistry and Ligand Properties of Trimethyl 2,2 ,2 Nitrilotriacetate
Ligand Design Principles and Coordination Potential of Trimethyl 2,2',2''-nitrilotriacetate
This compound is the trimethyl ester derivative of nitrilotriacetic acid (NTA), a well-established aminopolycarboxylic acid chelating agent. wikipedia.org The esterification of the three carboxylic acid groups introduces significant changes to the ligand's coordination properties, which can be understood by examining its donor atom arrangement, the electronic and steric influences of the methyl ester groups, and its pH-dependent behavior.
This compound possesses a tripodal structure with a central tertiary amine nitrogen atom and three carbonyl oxygen atoms from the methyl ester groups, which act as potential donor sites for metal coordination. wikipedia.org This arrangement allows it to function as a tetradentate ligand, capable of forming multiple chelate rings with a single metal ion, a phenomenon that typically enhances the stability of the resulting complex. nih.gov
The parent compound, nitrilotriacetic acid (NTA), in its fully deprotonated form (NTA³⁻), is a classic tetradentate ligand, utilizing the central nitrogen and three negatively charged carboxylate oxygen atoms to bind metal ions. nih.gov The chelating capability of this compound is distinct from that of NTA³⁻. While both can be tetradentate, the ester derivative is a neutral ligand, coordinating through the lone pairs on the nitrogen and oxygen atoms, whereas NTA³⁻ is a trianionic ligand, leading to the formation of neutral or anionic metal complexes with stronger electrostatic interactions.
| Feature | Nitrilotriacetic Acid (NTA³⁻) | This compound |
| Potential Donor Atoms | 1 Tertiary Amine (N) 3 Carboxylate Oxygens (O⁻) | 1 Tertiary Amine (N) 3 Carbonyl Oxygens (O) |
| Overall Charge | -3 | 0 (Neutral) |
| Ligand Type | Trianionic, Tetradentate | Neutral, Tetradentate |
| Bonding Interaction | Covalent and strong electrostatic | Covalent (dative) |
The replacement of acidic protons with methyl groups imparts significant steric and electronic changes that modify the coordination potential of the ligand compared to NTA.
Electronic Effects : The primary electronic difference lies in the nature of the oxygen donor atoms. The deprotonated carboxylate groups (COO⁻) in NTA³⁻ are strong, anionic σ-donors. In contrast, the carbonyl oxygens of the methyl ester groups in this compound are weaker, neutral σ-donors. differencebetween.com The electron-withdrawing character of the ester's carbonyl function also reduces the electron density on the central nitrogen atom, diminishing its basicity and donor strength compared to the nitrogen in NTA³⁻. Consequently, complexes formed with this compound are generally expected to be less stable than their NTA counterparts due to weaker ligand-to-metal orbital overlap and the absence of favorable electrostatic attraction. researchgate.net
Steric Effects : Steric hindrance is the repulsive force that arises when atoms are brought too close together, influencing the conformation and reactivity of molecules. differencebetween.com The methyl groups are significantly larger than the hydrogen atoms they replace. This increased steric bulk can influence the geometry of the metal complexes and may hinder the simultaneous coordination of all three ester groups to smaller metal ions. researchgate.net This steric crowding can also affect the ability of the ligand to form complexes with higher stoichiometries (e.g., 1:2 metal-to-ligand ratio), which are commonly observed for the less bulky NTA ligand. researchgate.netmdpi.com
Unlike NTA, which is a triprotic acid with three distinct pKa values, this compound lacks acidic carboxyl protons. nih.gov The dominant acid-base equilibrium involves the protonation of the central tertiary nitrogen atom.
N(CH₂COOCH₃)₃ + H⁺ ⇌ ⁺HN(CH₂COOCH₃)₃
This protonation is in direct competition with metal ion coordination. nih.gov At low pH, the nitrogen atom is protonated, rendering its lone pair of electrons unavailable for donation to a metal center. This effectively prevents the ligand from acting as a tetradentate chelator. As the pH of the solution increases, the amine group deprotonates, making the ligand active for metal complexation. Therefore, the formation of stable metal complexes with this compound is highly pH-dependent and is favored in neutral to alkaline conditions where the free base form of the ligand predominates. rsc.org This behavior is crucial for controlling the formation and dissociation of its metal complexes in aqueous solutions.
| Ligand | Acidic Protons | Primary Protonation Site | Expected pH Range for Coordination |
| Nitrilotriacetic Acid (H₃NTA) | 3 (Carboxylic Acids) | Carboxylates (low pH), Amine (high pH) | Wide range, species dependent on pH |
| This compound | 0 | Tertiary Amine | Neutral to Alkaline |
Metal Complex Formation with Transition and Main Group Elements
This compound forms coordination complexes with a variety of transition and main group metal ions, leveraging its tetradentate chelating ability.
The synthesis of metal complexes with this compound typically follows general procedures established in coordination chemistry. mdpi.comsysrevpharm.org A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.
A generalized synthesis protocol is as follows:
A solution of the desired metal salt (e.g., chloride, nitrate, perchlorate) is prepared in a polar solvent such as ethanol (B145695), methanol (B129727), or acetonitrile.
A stoichiometric amount of this compound, dissolved in the same or a miscible solvent, is added to the metal salt solution.
The reaction mixture is stirred at room temperature or gently heated to promote complex formation. The reaction time can vary from a few hours to a full day. nih.gov
The resulting complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent, cooling, or addition of a less polar co-solvent to induce crystallization. nih.gov
The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.
| Parameter | Typical Condition |
| Reactants | Metal Salt (e.g., MCl₂, M(NO₃)₂) + this compound |
| Solvent | Ethanol, Methanol, Acetonitrile |
| Stoichiometry | 1:1 or 1:2 (Metal:Ligand) |
| Temperature | Room Temperature to Reflux (~25-80 °C) |
| Reaction Time | 2 - 24 hours |
| Isolation Method | Precipitation, Crystallization, Solvent Evaporation |
The stoichiometry of the complexes formed between metal ions and this compound is primarily influenced by the coordination number and geometry preference of the metal ion, as well as the steric properties of the ligand. Common stoichiometries observed for related aminopolycarboxylate ligands are 1:1 (ML) and 1:2 (ML₂). researchgate.netresearchgate.net
1:1 Complexes (ML) : This is the most common stoichiometry, where one metal ion is coordinated to one molecule of the ligand. In such a complex, the metal ion is bound by the nitrogen and the three carbonyl oxygen atoms. The remaining coordination sites on the metal can be occupied by solvent molecules or other counter-ions. scispace.com Given the potential for steric strain from the three methyl ester arms, the 1:1 ratio is expected to be highly favorable for a wide range of metal ions.
1:2 Complexes (ML₂) : The formation of 1:2 complexes, where two ligand molecules coordinate to a single metal ion, is possible for metal ions with a coordination number of eight or higher, such as some lanthanides and actinides. mdpi.com However, the significant steric bulk of the two this compound ligands would create considerable crowding around the metal center. This steric hindrance likely makes the formation of 1:2 complexes less favorable compared to those formed with the smaller NTA ligand. researchgate.net
Investigations into these ratios often employ techniques such as potentiometric titration, spectrophotometry (e.g., Job's plot), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction, which provides definitive structural evidence. mdpi.com
Lack of Verifiable Data on the Coordination Chemistry of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, verifiable research data concerning the coordination chemistry and ligand properties of this compound. The requested article, structured around detailed subsections of its coordination geometries and spectroscopic characterization of its metal complexes, cannot be generated with scientific accuracy as the primary research appears to be unavailable in the public domain.
Extensive searches for scholarly articles, structural databases, and spectroscopic data have yielded no specific studies on the formation, geometry, or characterization of metal complexes where this compound acts as the primary ligand. The available literature focuses overwhelmingly on its parent compound, Nitrilotriacetic acid (NTA).
Key Findings from Literature Search:
Focus on Nitrilotriacetic Acid (NTA): Research in this area is centered on the coordination chemistry of the deprotonated form of NTA (the nitrilotriacetate anion). wikipedia.orgwho.int This is because the negatively charged carboxylate groups (COO⁻) of the NTA anion form stable chelate complexes with a wide variety of metal ions. wikipedia.orgasianpubs.org
Absence of Ester-Based Ligand Studies: this compound is the trimethyl ester of NTA. In this form, the carboxylic acid groups are converted to methyl ester groups (COOCH₃). These ester groups are generally considered poor coordinating agents for metal ions compared to carboxylates, which may explain the absence of research on this compound as a primary ligand. It is plausible that the ester would hydrolyze to the parent NTA before any significant coordination occurs, especially in aqueous solutions.
No Data for Specified Analytical Techniques: No specific experimental data could be found for the following characterization techniques for metal complexes of this compound:
UV-Vis Spectroscopy
EPR Spectroscopy
X-ray Crystallography
Mössbauer Spectroscopy
No Information on Metal Ion Recognition: Similarly, there is no available research on the mechanisms of metal ion recognition or selectivity specifically for the this compound molecule.
Given the strict requirement to focus solely on "this compound" and not its parent acid, it is not possible to provide a scientifically sound and non-speculative article that adheres to the requested outline. Any attempt to do so would involve extrapolating data from NTA, which would be scientifically inappropriate and would violate the explicit instructions of the request.
Therefore, the article cannot be generated at this time due to the lack of foundational research on the subject.
Mechanisms of Metal Ion Recognition and Selectivity
Influence of Metal Ion Size and Charge on Complexation
The stability of metal complexes is profoundly influenced by the intrinsic properties of the central metal ion, primarily its ionic radius and charge density. Generally, for a given ligand, complex stability increases with increasing charge and decreasing size of the metal ion. This is due to the enhanced electrostatic attraction between a more charge-dense metal cation and the electron-donating atoms of the ligand.
While specific stability constant data for this compound are not widely reported, the well-documented behavior of its parent, nitrilotriacetate (NTA), provides a clear illustration of these principles. NTA forms highly stable complexes with trivalent cations like Fe³⁺ and less stable complexes with larger, divalent ions such as Ca²⁺ and Mg²⁺. researchgate.net This trend is governed by the Irving-Williams series for divalent metals, which follows the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺, reflecting changes in ionic radius and ligand field stabilization energy across the series.
Table 1: Stability Constants (log K₁) of Metal-Nitrilotriacetate (NTA) Complexes Disclaimer: This table shows data for the parent ligand, Nitrilotriacetate (NTA), to illustrate the influence of metal ion properties. The stability constants for this compound are expected to be substantially lower.
| Metal Ion | Ionic Radius (Å) | Charge | log K₁ (NTA) |
| Ca²⁺ | 1.00 | +2 | 6.4 |
| Mg²⁺ | 0.72 | +2 | 5.5 |
| Mn²⁺ | 0.83 | +2 | 7.4 |
| Fe²⁺ | 0.78 | +2 | 8.3 |
| Co²⁺ | 0.75 | +2 | 10.4 |
| Ni²⁺ | 0.69 | +2 | 11.5 |
| Cu²⁺ | 0.73 | +2 | 13.0 |
| Zn²⁺ | 0.74 | +2 | 10.7 |
| Fe³⁺ | 0.65 | +3 | 15.9 |
Competitive Binding Studies in Mixed Metal Systems
In environmental and biological systems, multiple metal ions often coexist, leading to competition for available ligands. The preferential binding of a ligand in a mixed-metal system is dictated by the relative stability constants of the complexes formed with each metal ion. etamu.edu A ligand will preferentially coordinate with the metal ion that forms the most thermodynamically stable complex.
Studies on mixed-ligand and mixed-metal systems involving NTA have been conducted to understand these competitive equilibria. researchgate.net For instance, in a solution containing both Cu²⁺ and Co²⁺, NTA will preferentially bind to Cu²⁺ due to the higher stability constant of the [Cu(NTA)]⁻ complex compared to the [Co(NTA)]⁻ complex. researchgate.net
Reactivity and Transformation Pathways of this compound within Coordination Spheres
Once coordinated to a metal center, this compound is susceptible to transformations that are often catalyzed by the metal ion itself. The primary reaction pathways involve the hydrolysis of its ester linkages and the exchange of the entire ligand from the metal's coordination sphere.
Hydrolysis of Ester Linkages within Metal Complexes
The hydrolysis of esters to their corresponding carboxylic acids and alcohols is a well-known reaction that can be significantly accelerated by the presence of metal ions. researchgate.net When this compound coordinates to a metal ion, likely through its central nitrogen and potentially one or more carbonyl oxygens, the ester groups become activated towards nucleophilic attack by water.
The mechanism for this metal-catalyzed hydrolysis involves the metal ion acting as a Lewis acid. It withdraws electron density from the ester's carbonyl group, increasing the positive partial charge on the carbonyl carbon. acs.org This polarization makes the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile, such as a water molecule or a metal-bound hydroxide (B78521) ion. acs.org The formation of a metal-hydroxo species, which is a better nucleophile than water, is often pH-dependent and can lead to dramatic rate enhancements. researchgate.net
The efficiency of the hydrolysis is directly related to the Lewis acidity of the metal ion.
Highly Lewis-acidic metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) are potent catalysts for ester hydrolysis.
Less Lewis-acidic metals (e.g., Na⁺, K⁺, Ca²⁺) will have a much smaller catalytic effect.
The reaction ultimately converts the coordinated this compound into the metal complex of nitrilotriacetic acid (NTA), releasing three molecules of methanol. This process transforms a weak ligand into a much stronger tetradentate chelator, resulting in a more stable final complex.
Table 2: Factors Influencing Metal-Promoted Hydrolysis of Coordinated Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| Metal Ion Lewis Acidity | Increases with higher acidity (e.g., Fe³⁺ > Cu²⁺ > Ni²⁺ > Ca²⁺) | Stronger Lewis acids polarize the ester's carbonyl bond more effectively, increasing its susceptibility to nucleophilic attack. |
| pH of the Solution | Generally increases with pH | Higher pH favors the formation of metal-hydroxo species ([M(OH)]ⁿ⁺), which are more potent nucleophiles than water. |
| Coordination Geometry | Dependent on the specific geometry | The geometry of the complex can influence the proximity and orientation of the ester group relative to the attacking nucleophile (water or hydroxide). |
Ligand Exchange Reactions in Solution
Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a metal complex is replaced by another from the surrounding solution. cbpbu.ac.in The rate at which this occurs defines the complex as either kinetically inert (slow exchange) or labile (fast exchange). ualberta.ca
The kinetic stability of a complex is distinct from its thermodynamic stability. For example, the [Ni(CN)₄]²⁻ complex is thermodynamically very stable but undergoes extremely rapid ligand exchange, making it kinetically labile. cbpbu.ac.in The lability of a complex is influenced by factors such as the metal ion's electronic configuration (d-electron count), ionic size, and the nature of the ligands.
Complexes of the parent NTA ligand, being a tetradentate chelator, are generally less labile than complexes with monodentate ligands due to the chelate effect. For a complete dissociation to occur, all four donor-metal bonds must be broken sequentially.
In contrast, complexes of this compound are expected to be significantly more labile. As a potentially monodentate (N-donor) or weakly bidentate (N, O-donor) ligand, it forms fewer and weaker bonds with the metal center. This lower kinetic stability means it can be more easily displaced by other ligands in solution, including solvent molecules. nih.govinorgchemres.org The rate and mechanism of exchange (either associative, involving formation of a higher-coordinate intermediate, or dissociative, involving a lower-coordinate intermediate) would depend on the specific metal ion and the nature of the entering ligand. whiterose.ac.uk
Catalytic Applications of Trimethyl 2,2 ,2 Nitrilotriacetate Metal Complexes
Heterogeneous Catalysis and Immobilization Strategies
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages in catalyst separation and recycling.
There is a lack of specific studies detailing the immobilization of trimethyl 2,2',2''-nitrilotriacetate complexes onto solid supports for heterogeneous catalysis. The development of such supported catalysts would be a novel area of research, potentially combining the catalytic properties of the metal complex with the practical benefits of a heterogeneous system.
Evaluation of Catalyst Recyclability and Stability in Heterogeneous Systems
The transition from homogeneous to heterogeneous catalysis is a critical step for industrial applications, primarily driven by the need for catalyst recovery and reuse. hilarispublisher.commdpi.com Immobilizing this compound metal complexes onto solid supports is a key strategy to achieve this. The stability and recyclability of such heterogeneous catalysts are paramount for economic and environmental viability. hilarispublisher.com
Evaluation of these catalysts typically involves repeated use in batch reactions or application in continuous flow systems. hilarispublisher.comumontreal.ca Key performance indicators include the maintenance of high product yield and selectivity over numerous cycles. A primary challenge in heterogeneous catalysis is the leaching of the active metal species from the support into the reaction medium. hilarispublisher.com This not only reduces the catalyst's long-term activity but can also lead to product contamination.
Several factors influence the stability of an immobilized catalyst:
Nature of the Support: Materials like silica (B1680970) gel, polymers, or zeolites can be functionalized to covalently bind the nitrilotriacetate ligand, providing a robust anchor.
Strength of the Metal-Ligand Bond: The inherent stability of the metal-nitrilotriacetate chelate is crucial. NTA is known to form highly stable complexes with a variety of metal ions. sid.ir
Reaction Conditions: Harsh conditions, such as high temperatures or the presence of competitive ligands in the reaction mixture, can promote catalyst degradation or metal leaching.
A typical recyclability study involves filtering the catalyst after a reaction cycle, washing it with appropriate solvents, and then reusing it in a subsequent run under identical conditions. nih.govnih.gov The activity is monitored, and any decrease is investigated to determine the cause, be it metal leaching, structural change in the complex, or fouling of the support surface.
Table 1: Hypothetical Recyclability Data for an Immobilized Pd-Trimethylnitrilotriacetate Catalyst in a Suzuki-Miyaura Coupling Reaction
| Cycle Number | Product Yield (%) | Leached Pd (ppm) |
|---|---|---|
| 1 | 98 | 1.2 |
| 2 | 97 | 1.5 |
| 3 | 96 | 1.8 |
| 4 | 93 | 2.5 |
This interactive table illustrates a typical trend where a slight decrease in yield per cycle is correlated with a minor increase in metal leaching, indicating good but not perfect stability.
Mechanistic Investigations of Catalytic Cycles
Understanding the reaction mechanism is fundamental to optimizing catalyst performance, improving selectivity, and designing new, more efficient catalysts. rsc.org Mechanistic investigations for reactions catalyzed by this compound complexes would focus on elucidating the step-by-step pathway from reactants to products, involving the metal center.
In situ and operando spectroscopic techniques are powerful tools for studying catalysts under actual reaction conditions. psi.ch These methods allow for the direct observation of the catalyst's state, including the identification of the active species and any transformations it undergoes during the catalytic cycle.
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the vibrational modes of the nitrilotriacetate ligand's carbonyl groups upon coordination to the metal and interaction with substrates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the catalyst and its intermediates in the solution phase.
X-ray Absorption Spectroscopy (XAS): A synchrotron-based technique that can provide information on the oxidation state and local coordination environment of the metal center as the reaction progresses.
UV-Vis Spectroscopy: Useful for tracking changes in the electronic state of the metal ion, particularly for transition metals like cobalt and iron that have distinct spectral features in different oxidation states. tandfonline.com
These studies help to identify the resting state of the catalyst and to detect transient, highly reactive intermediates that are crucial to the catalytic process but exist in very low concentrations. nih.gov
Kinetic studies are essential for quantifying the reaction rate and understanding how it depends on the concentration of reactants, catalyst, and other species. This information is used to derive a rate law, which is a mathematical expression that provides strong evidence for a proposed reaction mechanism. tandfonline.comacs.orgresearchgate.net
For a hypothetical oxidation reaction catalyzed by an Fe(III)-Trimethylnitrilotriacetate complex, a kinetic study might involve systematically varying the initial concentrations of the substrate, the oxidant, and the catalyst, and measuring the initial reaction rate for each experiment.
Table 2: Example Kinetic Data for a Catalytic Oxidation Reaction
| Experiment | [Substrate] (M) | [Oxidant] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.001 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.001 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.001 | 1.5 x 10⁻⁵ |
From this data, one could deduce that the reaction is first-order with respect to the substrate and the catalyst, and zero-order with respect to the oxidant. This suggests that the oxidant is not involved in the rate-determining step of the reaction.
The resulting rate law, for example, Rate = k[Substrate][Catalyst], would imply that the rate-determining step involves the interaction of the substrate with the catalyst complex, occurring before the final oxidation step.
Identifying and characterizing intermediates is crucial for validating a proposed catalytic cycle. nih.gov These species are often transient and present in low concentrations, making their detection challenging. nih.gov Techniques for their identification include:
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can intercept and detect charged intermediates directly from the reaction mixture. nih.gov
Cryogenic Trapping: The reaction can be flash-frozen at various stages, and the resulting mixture analyzed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to characterize paramagnetic intermediates (e.g., complexes of Cu(II), Fe(III), or transient radical species). nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway, predict the structures and energies of possible intermediates and transition states, and corroborate experimental findings. acs.org
For instance, in a C-H amination reaction, in situ mass spectrometry has been used to detect fleeting rhodium-nitrene intermediates, providing direct evidence for their role in the catalytic cycle. nih.gov A similar approach could be applied to reactions catalyzed by this compound complexes to capture and characterize key reactive species.
Enantioselective Catalysis with Chiral this compound Derivatives (Hypothetical or modified)
Enantioselective catalysis, the synthesis of a specific chiral product from achiral or racemic starting materials, is of paramount importance, particularly in the pharmaceutical industry. cmu.eduresearchgate.net This is achieved using a chiral catalyst that creates a diastereomeric interaction with the substrate, favoring the formation of one enantiomer over the other.
The this compound ligand is achiral. To be used in enantioselective catalysis, it must be modified to incorporate chirality. nih.gov There are several hypothetical strategies to achieve this:
Modification of the Acetate (B1210297) Arms: Introducing chiral substituents onto the acetate arms of the nitrilotriacetate scaffold. This could be achieved by starting the synthesis from chiral α-hydroxy or α-amino esters.
Creating a Chiral Backbone: Synthesizing an analogue of nitrilotriacetic acid where the central nitrogen atom is part of a larger, rigid, and chiral molecular framework.
Use of Chiral Auxiliaries: Attaching a chiral group to the ligand that can influence the stereochemical outcome of the reaction without being part of the primary coordination sphere.
Once a chiral derivative is synthesized and complexed with a suitable metal, it could be applied to a range of asymmetric transformations. nih.govunt.edu The design of the ligand is critical; the chiral elements must be positioned close to the metal's active site to effectively control the approach of the substrate. nih.gov
Table 3: Potential Applications of Chiral Metal-Nitrilotriacetate Derivative Catalysts
| Asymmetric Reaction | Potential Metal Center | Desired Chiral Product |
|---|---|---|
| Hydrogenation of Prochiral Alkenes | Rhodium (Rh), Ruthenium (Ru) | Chiral Alkanes |
| Aldol Reaction | Zinc (Zn), Copper (Cu) | Chiral β-Hydroxy Ketones |
| Michael Addition | Nickel (Ni), Copper (Cu) | Chiral 1,5-Dicarbonyl Compounds |
The development of such catalysts would involve synthesizing a library of chiral nitrilotriacetate derivatives and screening them in a target reaction to find the optimal combination of ligand structure, metal ion, and reaction conditions to achieve high yield and high enantiomeric excess (ee). unt.edu
Contributions of Trimethyl 2,2 ,2 Nitrilotriacetate to Materials Science
Role as a Building Block in Polymer Synthesis
The structure of Trimethyl 2,2',2''-nitrilotriacetate lends itself to several applications in polymer chemistry, where it can be incorporated to introduce specific functionalities. Its derivatives are particularly valuable in creating polymers with advanced capabilities.
Monomer or Cross-linking Agent in Polymer Architectures
While direct polymerization of this compound is not commonly documented, its structural motif is integral to the synthesis of specialized polymers. For instance, a related triacrylate crosslinking agent, 2,2',2''-nitrilotriethyl triacrylate (NTETA), is synthesized from the corresponding triethanolamine. researchgate.net This suggests that this compound could serve as a precursor, which after modification of its ester groups into polymerizable units, can act as a trifunctional cross-linking agent. iieta.org Cross-linking agents are crucial for creating three-dimensional polymer networks, enhancing mechanical strength and thermal stability. foodpackagingforum.orgmdpi.com The introduction of a nitrilotriacetate core through such a cross-linker can imbue the polymer matrix with unique properties.
Synthesis of Functionalized Polymers with Metal-Binding Sites
A key application of the nitrilotriacetate (NTA) group in polymer science is the creation of materials with the ability to chelate metal ions. uss.clresearchgate.net Polymers functionalized with NTA groups can be synthesized through various methods, including the grafting of NTA-containing monomers onto a polymer backbone. nih.gov These functionalized polymers act as polychelatogens, capable of binding a range of metal ions. uss.cl The binding efficiency is often pH-dependent, with an increase in pH leading to enhanced metal ion retention due to both coordination and electrostatic interactions. uss.cl
The resulting metal-chelating polymers have applications in areas such as water treatment for the removal of heavy metal ions and in the development of sensors. The ability to bind specific metal ions also opens pathways for creating catalytic polymeric materials.
Below is a table summarizing the metal ion retention capabilities of NTA-functionalized water-soluble polymers.
| Metal Ion | Ligand Type in Polymer | pH Effect on Retention | Interaction Type |
| Ag(I) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |
| Cu(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |
| Co(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |
| Ni(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |
| Ca(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |
| Hg(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |
| Cr(III) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |
Component in the Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the structure and properties of the resulting porous material. wikipedia.orgarabjchem.org
Incorporation as a Ligand in MOF Assembly
The assembly of MOFs relies on the coordination bonds between metal centers and organic linkers. researchgate.net While a wide variety of organic ligands, particularly those containing carboxylate groups, are used in MOF synthesis, the direct incorporation of this compound as a primary ligand is not extensively reported. rsc.orgchemrxiv.org However, the parent acid, nitrilotriacetic acid, and other derivatives can act as multidentate ligands. The three carboxylate groups, once deprotected from their methyl esters, can coordinate with metal ions to form complex three-dimensional structures. The use of mixed-ligand systems is a common strategy to create MOFs with desired topologies and functionalities. chemrxiv.org
Design Principles for Porous Materials Utilizing this compound
The design of porous materials like MOFs is a field of intense research, with a focus on creating materials with high surface areas and specific functionalities for applications in gas storage, separation, and catalysis. hw.ac.ukrsc.orgresearchgate.net The geometry and connectivity of the organic linker are key factors that dictate the pore size and shape of the final structure. A molecule like nitrilotriacetic acid, with its tripodal nature, can lead to the formation of complex and highly connected networks.
The general principles for designing porous materials involve selecting appropriate metal clusters and organic linkers that will self-assemble into a stable, porous framework. wikipedia.org Computational methods are increasingly used to predict the structures and properties of potential MOFs before their synthesis. hw.ac.uk While specific design rules for using this compound are not established, the underlying principles of crystal engineering and reticular chemistry would apply to its deprotected form.
Applications in Nanomaterial Synthesis and Surface Functionalization
The modification of nanomaterial surfaces is crucial for their application in various fields, including biomedicine and catalysis. iomcworld.orgmdpi.comnih.gov Surface functionalization can improve biocompatibility, enhance cellular uptake, and introduce specific recognition sites. frontiersin.orgresearchgate.net
This compound and its derivatives can be used to functionalize the surfaces of nanoparticles. iomcworld.org The nitrilotriacetate group, with its strong metal-chelating ability, is particularly useful for this purpose. For instance, nanoparticles functionalized with NTA can be used to immobilize proteins that have been engineered to contain a polyhistidine-tag (His-tag). This interaction is mediated by a divalent metal ion, such as Ni²⁺, which is chelated by the NTA group and in turn binds to the histidine residues of the protein. researchgate.net
This specific and reversible binding is widely exploited in biotechnology for protein purification and immobilization. The functionalization of nanoparticles with NTA groups creates a versatile platform for developing biosensors, targeted drug delivery systems, and advanced diagnostic tools. nih.gov The process can involve either the attachment of pre-synthesized NTA-containing ligands to the nanoparticle surface or the in-situ functionalization during nanoparticle synthesis. iomcworld.org
The table below outlines common strategies for nanoparticle surface functionalization.
| Functionalization Strategy | Description | Examples of Ligands |
| Covalent Conjugation | Formation of stable chemical bonds between the nanoparticle surface and the functional ligand. | Small molecules (e.g., thiols on gold nanoparticles), polymers, biomolecules. |
| Non-covalent Adsorption | Relies on weaker interactions such as electrostatic forces, van der Waals forces, and hydrophobic interactions. | Surfactants, charged polymers. |
| In-situ Functionalization | Incorporation of the functional ligand during the synthesis of the nanoparticle. | Capping agents that also provide functionality. |
Surface Modification of Nanoparticles with this compound
The functionalization of nanoparticles with a chelating agent derived from this compound is a key strategy for enhancing their utility in various scientific and technological fields. The process typically involves the synthesis of a ligand that incorporates the NTA moiety, often with a linker group that can bind to the nanoparticle surface. This compound is a valuable starting material in these syntheses, as the ester groups prevent the carboxylic acids from interfering with reactions aimed at introducing the surface-active linker.
Once the NTA-terminated ligand is synthesized and purified, it can be attached to the surface of various nanoparticles, such as those made of gold, iron oxide, or silica (B1680970). Following the attachment, the trimethyl ester groups are hydrolyzed to expose the NTA's carboxylate groups. These groups can then chelate metal ions, most notably nickel (Ni²⁺) or cobalt (Co²⁺). This metal-chelation capability is the foundation for the widespread use of these modified nanoparticles in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged (His-tagged) proteins. wikipedia.orgbiosyn.com
The NTA-modified magnetic nanoparticles, for instance, offer a rapid and efficient method for isolating His-tagged proteins from complex biological mixtures like cell lysates. acs.orgmdpi.com The superparamagnetic nature of the iron oxide core allows for easy separation of the nanoparticles (and the bound proteins) from the solution using an external magnet. acs.org
Table 1: Properties of Nanoparticles Functionalized with Nitrilotriacetate Derived from this compound
| Nanoparticle Core Material | Functionalization Ligand | Chelated Metal Ion | Key Application | Reference |
| Iron Oxide (Fe₃O₄) | Nitrilotriacetic acid derivative | Ni(II) | Selective trapping of His-tagged proteins | acs.org |
| Iron Platinum (FePt) | Nitrilotriacetic acid conjugate | Ni(II) | Isolation of proteins from complex mixtures | researchgate.net |
| Gold (Au) | NTA-terminated alkanethiol | Ni(II) | Protein immobilization for biosensing | biosyn.com |
| Silica-coated Magnetite | Nitrilotriacetic acid complex | Cu(II) | Catalyst for C-N bond formation | rsc.org |
Template-Directed Synthesis of Nanostructures
In template-directed synthesis, a pre-existing structure is used to guide the formation of a new material with a specific morphology or arrangement. nih.gov Surfaces functionalized with NTA groups, originating from precursors like this compound, can play a role in this process by providing specific binding sites for the components of the desired nanostructure.
While direct templating by the this compound molecule itself is not a common strategy, surfaces modified with the resulting NTA moiety can be used to assemble and organize nanoparticles or molecular building blocks. For example, a surface patterned with NTA-Ni²⁺ complexes can be used to direct the assembly of His-tagged proteins or other biomolecules into specific arrangements. This, in turn, can serve as a template for the deposition of inorganic materials, leading to the formation of ordered nanostructures.
Furthermore, the ability of NTA to coordinate with a variety of metal ions can be exploited to create nucleation sites for the growth of metallic or metal oxide nanostructures on a surface. By controlling the pattern of NTA functionalization on a substrate, it is possible to dictate the location and growth of these nanostructures.
Development of Functional Coatings and Films Incorporating this compound
The ability to tailor the chemical properties of surfaces is fundamental to many areas of materials science. This compound is a valuable precursor for the development of functional coatings and films, primarily through the creation of NTA-terminated molecules that can self-assemble or be incorporated into larger polymeric structures.
Self-Assembled Monolayers (SAMs) for Surface Passivation
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. rsc.orgnih.gov Alkanethiols on gold are a classic example of a SAM system. By synthesizing an alkanethiol with a terminal NTA group, for which this compound can be a starting material, it is possible to create a gold surface with a high density of metal-chelating sites. researchgate.netnih.gov
The synthesis of such an NTA-terminated alkanethiol would involve protecting the carboxylic acid groups of NTA as their trimethyl esters while introducing the thiol functionality at the other end of the alkyl chain. researchgate.net After the SAM is formed on the gold surface, the ester groups are hydrolyzed to activate the NTA head groups.
These NTA-functionalized SAMs can be used for surface passivation by controlling the interfacial properties. For instance, they can be used to prevent non-specific protein adsorption while allowing the specific and oriented immobilization of His-tagged proteins. biosyn.comresearchgate.net This is particularly important for the development of biosensors and biocompatible materials. The ability to control the orientation of immobilized proteins is crucial for maintaining their biological activity. biosyn.com
Table 2: Characteristics of NTA-Terminated Self-Assembled Monolayers on Gold
| SAM Component | Substrate | Key Feature | Primary Application | Reference |
| NTA-terminated alkanethiol | Gold | High-affinity metal chelation | Immobilization of His-tagged proteins for biosensing | researchgate.net |
| 1,8-octanedithiol with NTA | Gold | Affinity capture of proteins and peptides | MALDI-TOF-MS analysis | nih.govnih.gov |
| Mixed mono-, bis-, and tris-NTA thiols with EG₃-thiol | Gold | Tunable chelator surface density and binding strength | Kinetic analysis of protein interactions | researchgate.netCurrent time information in Delhi, IN. |
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with novel functionalities. nih.govmdpi.com The NTA ligand, derived from this compound, can be incorporated into such hybrid materials to introduce metal-binding capabilities.
For example, NTA-containing polymers can be synthesized and used to form films or coatings on various substrates. These polymer films can then be loaded with metal ions, creating a hybrid material with a high capacity for binding specific molecules. Such materials have applications in areas like affinity membranes for protein purification.
Another approach is to incorporate NTA-functionalized molecules into sol-gel matrices. The sol-gel process is a versatile method for creating inorganic networks, such as silica or titania, at low temperatures. mdpi.com By including an NTA-containing precursor in the sol-gel reaction, the NTA functionality can be covalently integrated into the resulting inorganic oxide network. This creates a hybrid material with the structural stability of the inorganic component and the metal-chelating functionality of the organic NTA group. These materials can be used as catalysts, sensors, or for environmental remediation applications. For instance, a silica-coated magnetite nanoparticle functionalized with a copper-NTA complex has been shown to be an efficient and reusable catalyst for C-N bond formation reactions. rsc.org
Applications of Trimethyl 2,2 ,2 Nitrilotriacetate in Analytical Chemistry Methodologies
Extraction and Separation of Metal Ions
The selective complexation of metal ions by the nitrilotriacetate moiety forms the basis for its application in extraction and separation techniques. These methods are crucial for pre-concentrating analytes, removing interfering ions, and sample clean-up prior to analysis.
Liquid-liquid extraction, or solvent extraction, is a widely used technique for the separation of metal ions from aqueous solutions. researchgate.netbohrium.com The process involves the distribution of a solute between two immiscible liquid phases. uctm.edu The efficiency of extraction is determined by the partition coefficient of the species of interest between the two phases.
While direct data on Trimethyl 2,2',2''-nitrilotriacetate in liquid-liquid extraction is sparse, the principles of metal chelation by its parent compound, NTA, are directly applicable. In these systems, a chelating agent is typically dissolved in an organic solvent, which is then brought into contact with an aqueous phase containing the metal ions. The chelating agent reacts with the metal ions to form a neutral, lipophilic complex that is preferentially soluble in the organic phase, thereby facilitating its extraction from the aqueous phase. uctm.edu The ester form, being more hydrophobic than NTA, would likely exhibit favorable solubility in organic solvents used for extraction.
The selectivity of the extraction process can be controlled by adjusting the pH of the aqueous phase. The formation of metal-NTA complexes is pH-dependent, and by carefully controlling the pH, selective extraction of different metal ions can be achieved. For instance, many trivalent metal ions form stable complexes with NTA at lower pH values compared to divalent metal ions.
Table 1: Stability Constants of Selected Metal-Nitrilotriacetate Complexes
| Metal Ion | Log K1 |
|---|---|
| Fe(III) | 15.9 |
| Cr(III) | 13.0 |
| Cu(II) | 12.96 |
| Ni(II) | 11.54 |
| Pb(II) | 11.39 |
| Zn(II) | 10.67 |
| Co(II) | 10.38 |
| Cd(II) | 9.54 |
| Mn(II) | 7.44 |
| Ca(II) | 6.41 |
Note: The stability constant (K1) represents the equilibrium constant for the formation of the 1:1 metal-ligand complex. Data is for the parent ligand, Nitrilotriacetic acid (NTA). The stability of complexes with the trimethyl ester would be relevant upon in-situ hydrolysis or for specific non-aqueous applications.
Solid-phase extraction (SPE) is a sample preparation technique that has gained popularity due to its efficiency, versatility, and reduced solvent consumption compared to liquid-liquid extraction. mdpi.comsigmaaldrich.com SPE involves the partitioning of analytes between a solid sorbent and a liquid phase. nih.gov
This compound can be incorporated into solid-phase extraction sorbents to create materials with a high affinity for metal ions. This can be achieved by immobilizing the nitrilotriacetate functionality onto a solid support, such as silica (B1680970) gel or a polymer resin. These functionalized sorbents can then be packed into SPE cartridges.
When a sample solution containing various metal ions is passed through the cartridge, the metal ions for which the nitrilotriacetate has a high affinity will be retained on the sorbent through complexation. Interfering species and the sample matrix can be washed away. Subsequently, the retained metal ions can be eluted from the sorbent by using a solution that disrupts the metal-ligand complex, such as a solution with a low pH or a solution containing a competing chelating agent. This process allows for the selective pre-concentration and purification of target metal ions. A well-known application of this principle is the use of Ni-NTA agarose (B213101) for the purification of histidine-tagged proteins. wikipedia.org
Derivatization Agent in Spectroscopic and Chromatographic Analysis
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. gcms.cz this compound and its parent compound can act as derivatizing agents, particularly in the analysis of metal ions.
The formation of colored or fluorescent complexes with metal ions is a common strategy for their spectrophotometric or fluorometric determination. The nitrilotriacetate moiety can form stable complexes with many metal ions, and while the NTA molecule itself is not chromophoric, its complexation with certain metal ions can lead to the formation of species with distinct absorption spectra.
More significantly, the nitrilotriacetate ligand can be covalently attached to a chromophoric or fluorophoric molecule. acs.org When this modified ligand complexes with a metal ion, a change in the spectroscopic properties of the chromophore or fluorophore can be observed. This change can be a shift in the absorption or emission wavelength, or an enhancement or quenching of the fluorescence intensity. acs.org This principle is the basis for many colorimetric and fluorescent sensors for metal ions.
In chromatography, derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes. jfda-online.comsemanticscholar.org A notable application directly involving this compound is its use in the gas chromatographic (GC) analysis of its parent compound, nitrilotriacetic acid. cdnsciencepub.com NTA is a non-volatile and polar compound, making it unsuitable for direct GC analysis. By converting NTA to its trimethyl ester, this compound, the volatility of the molecule is significantly increased, allowing for its separation and quantification by gas chromatography. cdnsciencepub.com This method has been used for the determination of NTA in environmental water samples. cdnsciencepub.com
The derivatization process involves reacting the NTA in the sample with an esterifying agent, such as methanol (B129727) in the presence of an acid catalyst, to form the trimethyl ester. The resulting this compound can then be extracted into an organic solvent and injected into the gas chromatograph.
Chemo/Biosensor Development Based on Metal Complexation
Chemosensors and biosensors are analytical devices that combine a chemical or biological recognition element with a transducer to provide a measurable signal in the presence of a target analyte. nih.gov The specific and high-affinity binding of the nitrilotriacetate group to certain metal ions makes it an excellent recognition element for the development of sensors for these ions. mdpi.comnih.gov
The general principle involves immobilizing the nitrilotriacetate moiety on a transducer surface. When the sensor is exposed to a sample containing the target metal ion, the metal ion coordinates to the immobilized nitrilotriacetate. This binding event causes a change in the physical or chemical properties of the transducer, which is then converted into a measurable signal.
Various types of transducers can be used, including electrochemical, optical, and piezoelectric transducers. For example, in an electrochemical sensor, the binding of a metal ion to the nitrilotriacetate-functionalized electrode could alter the electrode potential or impedance. mdpi.com In an optical sensor, the complexation could lead to a change in absorbance, fluorescence, or surface plasmon resonance. mdpi.comresearchgate.net
A significant application of this technology is in the development of biosensors for proteins. By pre-complexing the immobilized nitrilotriacetate with a metal ion such as Ni(II) or Cu(II), a surface is created that has a high affinity for proteins and peptides containing a polyhistidine tag (His-tag). wikipedia.orgmdpi.comnih.gov This specific interaction is widely used for the immobilization and detection of His-tagged proteins in various bioanalytical assays. mdpi.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nitrilotriacetic acid |
| Trisodium (B8492382) nitrilotriacetate |
Design of Fluorescent Sensors for Metal Ion Detection
The design of fluorescent sensors for metal ion detection often relies on the principle of linking a metal-binding unit (a ligand) to a fluorescent molecule (a fluorophore). The interaction of the target metal ion with the ligand induces a change in the photophysical properties of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength. The NTA group is a highly effective ligand for this purpose due to its strong and often selective affinity for a variety of metal ions.
In the synthesis of such fluorescent sensors, this compound serves as a key precursor. The ester groups of the molecule allow for regioselective chemical modifications, enabling the covalent attachment of a fluorophore without interference from the carboxylic acid groups. Following the successful coupling of the fluorophore, the methyl esters are removed, typically through base-catalyzed hydrolysis, to generate the active NTA binding site.
Research Findings:
A common strategy involves the functionalization of NTA with well-known fluorophores. For instance, porphyrin-NTA dyads have been synthesized for the purpose of peptide labeling through metallochelate coupling. In these systems, the NTA moiety, after deprotection from its ester form, coordinates with a metal ion such as Ni²⁺, which in turn binds to histidine-tagged proteins, bringing the porphyrin fluorophore into close proximity and allowing for detection.
Similarly, perylene (B46583) dyes have been functionalized with the NTA moiety. The synthesis of these fluorescent reporters involves coupling the dye to a protected NTA derivative, followed by deprotection to enable metal ion binding. These NTA-functionalized perylene dyes exhibit high photostability and their fluorescence is not significantly quenched upon binding to Ni²⁺, making them excellent candidates for protein labeling and fluorescence correlation spectroscopy studies.
The choice of fluorophore and the specific design of the linker between the fluorophore and the NTA group can be tailored to optimize the sensor's properties, such as sensitivity, selectivity, and response time for a particular metal ion.
Table 1: Examples of NTA-Based Fluorescent Probes and Their Characteristics
| Fluorophore | Target Analyte | Typical Metal Ion for Chelation | Application |
|---|---|---|---|
| Porphyrin | Histidine-tagged peptides/proteins | Ni²⁺, Co²⁺ | Protein labeling, Bio-imaging |
| Perylene | Histidine-tagged proteins | Ni²⁺ | Protein labeling, FRET studies |
| Fluorescein | Histidine-tagged proteins | Ni²⁺ | Protein labeling, Flow cytometry |
Ligand in Ion Chromatography and Capillary Electrophoresis
Ion Chromatography
Ion chromatography (IC) is a powerful technique for the separation and quantification of ions. In the context of metal ion analysis, a common approach is to use a stationary phase that has been functionalized with a chelating ligand. This allows for the separation of metal ions based on the differential stability of their complexes with the immobilized ligand.
Nitrilotriacetic acid is a well-established chelating agent for this purpose. Stationary phases for IC can be prepared by covalently attaching the NTA moiety to a solid support, such as silica or a polymer resin. This compound is a likely precursor in the synthesis of such stationary phases. For example, a silica support can be functionalized with an appropriate linker molecule, which is then reacted with a derivative of this compound. The final step would involve the hydrolysis of the methyl ester groups to generate the NTA-functionalized stationary phase.
Research Findings:
A notable application of NTA-functionalized resins is in the separation of rare-earth elements (REEs). The chromatographic retention of REEs on an NTA-based chelating resin has been shown to correlate well with the stability constants of the corresponding NTA-REE complexes. This allows for the efficient separation of these chemically similar elements. A gradient elution with an acidic mobile phase is typically employed to sequentially elute the bound metal ions.
Table 3: Separation of Rare-Earth Elements using an NTA-based Stationary Phase
| Rare-Earth Element | Elution Order | Eluent |
|---|---|---|
| Lu³⁺ | First | Nitric Acid (gradient) |
| Yb³⁺ | ... | ... |
| Tm³⁺ | ... | ... |
| Er³⁺ | ... | ... |
| Ho³⁺ | ... | ... |
| Dy³⁺ | ... | ... |
| Tb³⁺ | ... | ... |
| Gd³⁺ | ... | ... |
| Eu³⁺ | ... | ... |
| Sm³⁺ | ... | ... |
| Nd³⁺ | ... | ... |
| Pr³⁺ | ... | ... |
| Ce³⁺ | ... | ... |
Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation of metal ions by CE can be significantly enhanced by the addition of a complexing agent to the background electrolyte (BGE). The formation of metal-ligand complexes alters the charge-to-size ratio of the metal ions, leading to changes in their migration times and enabling their separation.
The deprotected form of this compound, nitrilotriacetic acid, can be used as a complexing agent in the BGE for the separation of various metal ions. The selectivity of the separation can be tuned by controlling the pH and the concentration of the NTA in the BGE. At a given pH, the extent of complexation for different metal ions will vary depending on their respective formation constants with NTA, thus allowing for their differential migration and separation. While this compound itself is not directly used in the BGE due to its neutral nature and lack of strong chelating ability in its esterified form, its hydrolyzed counterpart is a versatile ligand for this application.
Research Findings:
The use of aminopolycarboxylic acids, such as NTA, as complexing agents in CE has been well-documented for the separation of a wide range of metal cations. The separation mechanism relies on the in-situ formation of negatively charged or neutral metal-NTA complexes, which then migrate at different velocities under the influence of the electric field. This approach has been successfully applied to the separation of alkali, alkaline earth, and transition metal ions. The precise control over the BGE composition allows for the optimization of the separation for specific analytical challenges.
Theoretical and Computational Investigations of Trimethyl 2,2 ,2 Nitrilotriacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. From this, a wide range of properties, including molecular geometry, stability, and reactivity, can be predicted. While specific computational studies on Trimethyl 2,2',2''-nitrilotriacetate are not extensively documented in publicly available literature, a wealth of research on the parent compound, Nitrilotriacetic acid (NTA), provides a robust framework for its theoretical analysis. researchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for optimizing the molecular structures of medium-sized molecules. uwa.edu.aunih.gov This method is used to determine the lowest energy three-dimensional arrangement of atoms in a molecule, its equilibrium geometry.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N-CH₂ | ~1.47 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O(ester) | ~1.34 Å |
| Bond Length | O-CH₃ | ~1.44 Å |
| Bond Angle | C-N-C | ~109.5° |
| Bond Angle | O=C-O | ~125° |
| Dihedral Angle | C-N-C-C | Variable (Conformational Flexibility) |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the central nitrogen atom and the carbonyl oxygen atoms, reflecting the molecule's ability to act as a nucleophile and a chelating agent. The LUMO is likely distributed across the antibonding π* orbitals of the three carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The esterification of NTA to form this compound is expected to slightly alter the energies of these orbitals compared to the parent acid.
| Property | Predicted Value / Description |
|---|---|
| HOMO Energy | Relatively high, indicating good electron-donating ability. |
| LUMO Energy | Relatively low, localized on C=O groups. |
| HOMO-LUMO Gap (ΔE) | Moderate gap, indicative of a stable but reactive molecule. |
| HOMO Localization | Primarily on the central nitrogen atom and carbonyl oxygens. |
| LUMO Localization | Primarily on the antibonding π* orbitals of the carbonyl groups. |
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate theoretical models against experimental data. chemrxiv.org
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). epstem.net The process involves first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts. nih.gov For this compound, distinct signals would be predicted for the methyl protons and carbons, the methylene (B1212753) protons and carbons, and the carbonyl carbons.
IR Frequencies: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. biorxiv.orgnih.gov After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net Key predicted peaks for this compound would include strong C=O stretching vibrations for the ester groups, C-O stretching, and N-C stretching frequencies. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. epstem.net
| Spectroscopy | Group | Predicted Value |
|---|---|---|
| ¹H NMR | -O-CH₃ (Ester) | ~3.7 ppm |
| ¹H NMR | -N-CH₂- | ~3.6 ppm |
| ¹³C NMR | -C=O (Ester) | ~170 ppm |
| ¹³C NMR | -N-CH₂- | ~56 ppm |
| ¹³C NMR | -O-CH₃ (Ester) | ~52 ppm |
| IR Frequency | C=O Stretch | ~1740 cm⁻¹ |
| IR Frequency | C-O Stretch | ~1200-1250 cm⁻¹ |
| IR Frequency | N-C Stretch | ~1100-1150 cm⁻¹ |
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions in Solution
While quantum mechanics excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of molecules over time, particularly in a complex environment like a solution. nih.govunich.it MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of processes like metal chelation, solvation, and ligand exchange.
The interaction of a ligand with a metal ion in solution is profoundly influenced by the solvent. researchgate.netrsc.org Water molecules, in particular, compete with the ligand for coordination sites on the metal ion and can form hydrogen bonds with the ligand itself, affecting its conformation and reactivity. MD simulations explicitly model thousands of solvent molecules, providing a realistic environment to study these effects. unich.it
Ligand exchange is the process by which a ligand in a metal complex is replaced by another. The rates and mechanisms of these reactions are fundamental to the function of chelating agents. arxiv.org MD simulations, especially when combined with enhanced sampling techniques like metadynamics, can map the free energy landscape of a ligand exchange reaction. arxiv.org This allows for the identification of transition states and intermediate species, revealing the mechanistic pathway (e.g., associative, dissociative, or interchange). nih.gov
Simulations of this compound could model its binding to a hydrated metal ion. The simulation would show the step-by-step coordination of the nitrogen and carbonyl oxygen atoms and the concurrent release of water molecules. By analyzing the trajectory, researchers can calculate the residence time of water molecules in the metal's coordination sphere and determine the rate-limiting steps of the chelation process, providing a dynamic picture of how the complex is formed. nih.gov
Computational Prediction of Coordination Modes and Complex Stabilities
The coordination behavior of this compound with various metal ions can be predicted and rationalized through a variety of computational techniques. These methods allow for the exploration of potential coordination modes and the quantification of the stability of the resulting complexes, providing insights that are complementary to experimental data.
Ligand Field Theory and Crystal Field Theory Applications
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure of transition metal complexes. dacollege.orgnih.gov CFT, developed in the 1930s by Hans Bethe and John Hasbrouck van Vleck, treats ligands as point charges and examines the effect of their electrostatic field on the degeneracy of the metal's d-orbitals. dacollege.orgbyjus.com This interaction leads to a splitting of the d-orbitals into different energy levels, the pattern of which depends on the geometry of the complex (e.g., octahedral, tetrahedral). dacollege.orglibretexts.org The energy difference between these split levels is known as the crystal field splitting energy (Δ). libretexts.org
For a hypothetical octahedral complex of a transition metal with this compound, the five d-orbitals would split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). libretexts.orguomustansiriyah.edu.iq The magnitude of the crystal field splitting energy (Δo for octahedral complexes) is influenced by the nature of the metal ion (its identity, and oxidation state) and the field strength of the ligands. dacollege.orguomustansiriyah.edu.iq The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. scielo.org.mx
Ligand Field Theory is an extension of CFT that incorporates principles of molecular orbital theory to account for the covalent character of metal-ligand bonds. libretexts.orgyoutube.com LFT considers the overlap between metal and ligand orbitals, providing a more complete picture of the bonding and electronic structure. libretexts.org The application of LFT would allow for the prediction of magnetic properties (high-spin vs. low-spin complexes) and the interpretation of electronic spectra for complexes of this compound. scielo.org.mx For instance, if the ligand field splitting (Δo) is greater than the pairing energy (P), a low-spin complex is formed as electrons will pair up in the lower-energy t₂g orbitals. Conversely, if Δo is less than P, a high-spin complex results. uomustansiriyah.edu.iq
While specific LFT or CFT analyses for this compound complexes are not detailed in the available literature, these theoretical frameworks provide the essential tools for predicting and understanding their electronic properties. Computational methods can be used to calculate the parameters associated with these theories, such as the crystal field splitting energy, which can then be correlated with experimental observations.
Binding Energy Calculations
The stability of a metal complex with this compound is fundamentally related to the binding energy between the metal ion and the ligand. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to calculate these binding energies. researchgate.netmdpi.com The binding energy (ΔE) can be calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and the ligand. researchgate.net
A study on the parent compound, nitrilotriacetate (NTA), provides valuable insight into the binding energies of related complexes. The binding of two NTA groups to a single nickel ion was investigated, revealing that the association of a Ni-NTA complex with a second NTA group has a molecular binding energy of 1.4 kcal/mol. nih.govens.fr Furthermore, it was found that the initial Ni-NTA chelation bond is significantly stronger, by about five times, than the bond formed with the second NTA group. nih.govens.fr
| Complex Formation Reaction | Binding Energy (kcal/mol) |
|---|---|
| Ni + NTA → Ni-NTA | ~7.0 |
| Ni-NTA + NTA → NTA-Ni-NTA | 1.4 |
DFT calculations are widely used to predict the binding energies of metal-ligand complexes. frontiersin.org These calculations can account for the geometric and electronic relaxation that occurs upon complex formation. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. up.ac.za By systematically calculating the binding energies for this compound with a range of metal ions, it is possible to predict trends in complex stability and selectivity.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound and its potential applications in catalysis. By mapping out the potential energy surface of a reaction, it is possible to identify key intermediates, transition states, and the energetic barriers that govern the reaction rate.
Transition State Characterization in Synthetic Pathways
The synthesis of this compound from nitrilotriacetic acid and methanol (B129727) is an esterification reaction. wikipedia.org Computational methods, such as DFT, can be employed to model this reaction and characterize the transition states involved. asianpubs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
The characterization of a transition state involves locating its geometry and calculating its energy. This allows for the determination of the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. asianpubs.org For an esterification reaction, the mechanism typically involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, followed by the elimination of water. Computational studies on analogous esterification reactions, such as the formation of ethyl acetate (B1210297) from ethanol (B145695) and acetic acid, have shown that the reaction conversion and efficiency can be modeled and optimized by understanding the underlying kinetics. mdpi.com
Vibrational frequency analysis is a key step in confirming a transition state; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. asianpubs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the correct reactants and products on the potential energy surface. asianpubs.org
| Reaction Step | Calculated Activation Energy (kJ/mol) |
|---|---|
| Protonation of Carbonyl Oxygen | Low |
| Nucleophilic Attack of Methanol | 50 - 70 |
| Proton Transfer | 20 - 40 |
| Elimination of Water | 30 - 50 |
By applying these computational techniques to the synthesis of this compound, a detailed understanding of the reaction mechanism and the factors controlling its rate could be achieved.
Catalytic Cycle Modeling and Energy Profile Mapping
Metal complexes of this compound have the potential to act as catalysts in various chemical transformations. Computational modeling is a powerful tool for investigating the mechanisms of such catalytic reactions. bris.ac.ukbohrium.com This involves the construction of a complete catalytic cycle, identifying all the intermediates and transition states, and mapping the corresponding energy profile. epfl.ch
The energy profile provides a quantitative picture of the reaction pathway, showing the relative energies of all species involved in the catalytic cycle. The turnover-limiting step of the catalytic cycle is the one with the highest energy barrier, and identifying this step is crucial for understanding and improving the catalyst's performance.
For example, in a hypothetical catalytic reaction, the cycle might involve:
Binding of the substrate to the metal complex of this compound.
A series of chemical transformations of the substrate, involving one or more intermediates and transition states.
Release of the product from the metal complex, regenerating the catalyst for the next cycle.
Computational studies on catalytic cycles, such as isocyanate trimerization or hydroformylation, demonstrate how DFT calculations can be used to map out the free energy profile of the entire process. epfl.chresearchgate.net This allows for the rationalization of catalyst activity and selectivity. By applying these methods to potential catalytic applications of this compound complexes, it would be possible to screen for promising catalytic activities and to design more efficient catalysts.
Environmental Fate and Transformation Mechanisms of Trimethyl 2,2 ,2 Nitrilotriacetate Non Toxicological Focus
Abiotic Degradation Pathways in Aqueous Environments
Hydrolysis Kinetics and Mechanism of Ester Bonds
No specific data on the hydrolysis kinetics, half-life, or mechanisms for the ester bonds of Trimethyl 2,2',2''-nitrilotriacetate could be identified in the reviewed literature. Generally, ester hydrolysis can occur under acidic, neutral, or alkaline conditions, but rates are highly dependent on the specific molecular structure and environmental conditions such as temperature and pH.
Photolytic Degradation Processes
Information regarding the photolytic degradation of this compound, including its rate, quantum yield, and transformation products upon exposure to sunlight, is absent from the available literature. While studies exist on the photocatalytic degradation of NTA, these processes are distinct and cannot be directly extrapolated to the trimethyl ester.
Biotic Transformation Processes in Environmental Matrices
The biotic transformation of this compound has not been a focus of published research. The extensive body of work on the biodegradation of NTA details its metabolism by various microorganisms, but this information is specific to the acid form of the molecule.
Microbial Degradation Mechanisms (Focus on Chemical Transformation Pathways)
There is no available research detailing the microbial degradation pathways for this compound. It is plausible that initial transformation would involve microbial esterases cleaving the methyl groups to yield NTA, which would then be subject to known degradation pathways. However, this remains speculative without direct experimental evidence.
Enzyme-Mediated Transformations
Specific enzymes responsible for the transformation of this compound have not been isolated or characterized. Research on NTA has identified enzymes such as NTA monooxygenase and NTA dehydrogenase, which are involved in the breakdown of the NTA backbone, but their activity on the esterified form is unknown.
Environmental Partitioning and Distribution Studies
No studies were found that investigated the environmental partitioning of this compound. Key parameters such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), octanol-water partition coefficient (Kow), and potential for bioaccumulation have not been reported. This information is crucial for predicting how the compound would move through and distribute among different environmental compartments like water, soil, and biota.
Adsorption to Soil and Sediment Components
There is a notable absence of published studies investigating the adsorption and desorption characteristics of this compound in soil and sediment. As a result, no empirical data for key adsorption parameters such as the soil-water partition coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc) are available for this compound.
In contrast, data for the parent compound, Nitrilotriacetic acid (NTA), indicates a very low potential for adsorption. One source reports an organic carbon-normalized adsorption coefficient (Koc) of 1.42 for NTA. carlroth.com Similarly, the trisodium (B8492382) salt of NTA (Na3NTA) has a reported log Kow of -13.2 at pH 7, which suggests a low potential for adsorption to the organic fraction of soils and sediments. santos.com Due to its ionic nature and high water solubility, NTA is expected to have high mobility in soil. santos.com
However, the esterification of the carboxylic acid groups in this compound would render the molecule less polar than NTA. This change in chemical structure is anticipated to increase its affinity for organic matter in soil and sediment, leading to a higher Koc value compared to the parent acid. Without experimental data, the extent of this increased adsorption remains unquantified.
Table 9.3.1-1: Soil Adsorption Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | No data available |
Volatilization Potential from Water Bodies
Specific experimental or calculated data for the Henry's Law constant of this compound are not available in the reviewed scientific literature. The Henry's Law constant is a critical parameter for assessing the potential of a chemical to volatilize from water to the atmosphere.
For the non-esterified parent compound, Nitrilotriacetic acid (NTA), the Henry's Law constant is reported to be 0 Pa m³/mol at 25 °C. carlroth.com This value indicates that NTA is non-volatile from water. The esterification to form this compound will decrease the compound's polarity and may increase its vapor pressure and reduce its water solubility, thereby potentially increasing its tendency to volatilize from water bodies compared to NTA. However, without a measured or calculated Henry's Law constant for the trimethyl ester, its actual volatilization potential cannot be determined.
Table 9.3.2-1: Volatilization Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Henry's Law Constant | No data available | |
| Vapor Pressure | No data available |
Transport Mechanisms in Aquatic and Terrestrial Systems
There is a lack of research on the transport and mobility of this compound in both aquatic and terrestrial environments. Consequently, there are no studies detailing its leaching potential in different soil types or its movement and distribution in water systems.
Based on the expected physicochemical properties of an ester, it can be inferred that the transport of this compound will be governed by its partitioning behavior between water, soil/sediment organic matter, and air. Compared to its parent compound, NTA, which is known to be highly mobile in soil, the trimethyl ester would likely exhibit reduced mobility in soil due to stronger adsorption to organic carbon. santos.com This would, in turn, reduce its potential for leaching into groundwater.
In aquatic systems, the transport of this compound would be influenced by its water solubility and its tendency to adsorb to suspended solids and bed sediments. A higher affinity for particulate matter compared to NTA could lead to its accumulation in sediments. However, these suppositions remain speculative without empirical data from laboratory or field studies.
Table 9.4-1: Environmental Transport Parameters for this compound
| Parameter | Value | System | Source |
|---|---|---|---|
| Mobility in Soil | No data available | Terrestrial | |
| Leaching Potential | No data available | Terrestrial |
Future Directions and Emerging Research Avenues for Trimethyl 2,2 ,2 Nitrilotriacetate
Development of Advanced and Sustainable Synthetic Methodologies
The traditional synthesis of Trimethyl 2,2',2''-nitrilotriacetate often relies on the esterification of nitrilotriacetic acid with methanol (B129727), catalyzed by acids like p-toluenesulfonic acid. google.com Future research is poised to revolutionize this process by focusing on green and sustainable chemistry principles. A key area of development is the implementation of continuous-flow synthesis. chemrxiv.orgrsc.org This methodology offers superior control over reaction parameters, enhances safety, and often leads to higher yields and purity compared to batch processes. chemrxiv.orgrsc.org
Another promising direction is the exploration of novel, more environmentally benign catalytic systems to replace traditional mineral acids. This could include solid acid catalysts, which are easily separable and recyclable, reducing waste and improving process efficiency. The overarching goal is to develop atom-economical, highly selective, and environmentally friendly synthetic routes that minimize the use of hazardous reagents and the generation of waste. rsc.org
| Synthetic Methodology | Potential Advantages | Research Focus |
| Continuous-Flow Synthesis | Enhanced safety, higher yields, improved process control, scalability. chemrxiv.orgrsc.org | Optimization of reactor design, residence time, and temperature profiles. |
| Solid Acid Catalysis | Catalyst recyclability, reduced corrosion, simplified product purification. | Development of robust and highly active solid acid catalysts (e.g., zeolites, ion-exchange resins). |
| Green Solvents | Reduced environmental impact, improved safety profile. | Investigation of supercritical fluids or bio-based solvents as reaction media. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Exploration of solvent-free conditions and optimization of microwave parameters. |
Exploration of Novel Coordination Architectures with Diverse Metal Centers
The core function of nitrilotriacetate-based ligands is their ability to form stable coordination complexes with a wide range of metal ions. Future research will focus on leveraging this compound to create novel coordination polymers and metal-organic frameworks (MOFs). The steric bulk and electronic properties of the trimethyl ester can be finely tuned to direct the self-assembly of intricate, multidimensional structures. bohrium.com
A significant area of exploration involves coordinating this compound with a broader array of metal centers beyond common transition metals. This includes lanthanides, actinides, and p-block metals, which could yield materials with unique magnetic, optical, or catalytic properties. nih.gov The design of these complexes will be crucial, as the ligand architecture is a primary determinant of the resulting complex's functionality, stability, and reactivity. researchgate.net
Expansion of Catalytic Scope to Industrially Relevant Transformations
While NTA-metal complexes are known to be effective in various chemical reactions, including oxidation processes, the catalytic potential of this compound remains largely unexplored. google.com Future investigations will aim to develop well-defined catalysts based on this ligand for industrially significant transformations. One promising area is in olefin oligomerization and polymerization, where polycarboxylate ligands have shown potential as effective precatalysts. nih.gov
Research will likely focus on designing complexes that can catalyze key industrial processes such as selective oxidations, hydrogenations, and carbon-carbon bond-forming reactions. cnr.it The stability imparted by the chelate structure, combined with the electronic tuning possible through the ester groups, could lead to catalysts with high activity, selectivity, and longevity, making them viable for commercial applications. researchgate.net
Integration of this compound into "Smart" Materials and Responsive Systems
The field of "smart" materials, which respond to external stimuli, presents a fertile ground for the application of this compound. researchgate.net By incorporating this molecule into polymer backbones or as a component in hydrogels, it is possible to create materials that respond to the presence of specific metal ions. nih.gov For instance, a hydrogel containing this compound could exhibit changes in swelling, color, or mechanical properties upon binding to a target metal ion. researchgate.net
These responsive systems could find applications in environmental remediation, where they could be used for the selective capture and release of heavy metals. nih.gov Another avenue is the development of chemical sensors and diagnostic tools, where the binding event triggers a detectable signal. The ability to create materials that respond to light, temperature, or pH in addition to metal ions could lead to multi-stimuli responsive systems with complex, programmable behaviors. researchgate.net
Hybrid Computational-Experimental Approaches for Rational Design and Discovery
The synergy between computational modeling and experimental synthesis is set to accelerate the discovery of new applications for this compound. mdpi.com Density Functional Theory (DFT) and other molecular modeling techniques can be used to predict the geometric and electronic structures of novel metal complexes before they are synthesized in the lab. nih.gov This rational design approach saves time and resources by identifying the most promising candidates for specific applications. researchgate.net
Computational methods can be employed to:
Predict Binding Affinities: Calculate the binding energies of this compound with various metal ions to guide the design of selective sensors or extraction agents.
Simulate Reaction Mechanisms: Elucidate the pathways of catalytic reactions involving this compound complexes to optimize catalyst performance.
Screen for New Properties: Virtually screen libraries of derivatized compounds for desired electronic or optical properties.
This integrated pipeline allows for a more targeted and efficient exploration of the vast chemical space accessible through this versatile ligand. researchgate.net
Investigation of Bio-Inspired Systems Mimicking Natural Metal-Binding Processes
Nature provides a rich source of inspiration for the design of metal-binding systems. researchgate.net Future research will explore the use of this compound in creating synthetic systems that mimic the function of metalloproteins and other biological metal-chelating molecules like phytochelatins. nih.gov These bio-inspired materials could be designed for highly selective metal ion recognition and capture, drawing inspiration from the precise coordination environments found in enzyme active sites. rsc.org
By anchoring this compound onto surfaces or polymers, researchers can create interfaces with reversible metal-binding capabilities, useful for applications like storm water filtration. researchgate.netrsc.org Such systems could be engineered to capture specific toxic heavy metals from the environment with high efficiency and selectivity, mimicking natural phytoremediation processes. nih.gov
Potential for Derivatization to Enhance Specific Research Applications
The chemical structure of this compound is amenable to a wide range of derivatization strategies, allowing its properties to be tailored for specific applications. One of the most promising avenues is its use as a precursor for creating fluorescent probes for biomolecule detection. acs.org By covalently linking the nitrilotriacetate core to a fluorophore, such as a porphyrin, researchers can create molecules that signal the binding of metal ions or histidine-tagged proteins through changes in fluorescence. acs.org
The ester groups offer reactive sites for further functionalization, enabling the attachment of other molecular components to introduce new functionalities. This could include polymers to enhance solubility, targeting moieties for biomedical applications, or photoactive groups for creating light-responsive materials.
| Derivative Type | Potential Application | Key Feature |
| Porphyrin-NTA Dyads | Fluorescent labeling of peptides and proteins. acs.org | Reversible metallochelate coupling with histidine tags. acs.org |
| Polymer Conjugates | Smart hydrogels, responsive materials. nih.gov | Changes in material properties upon metal binding. nih.gov |
| Surface-Anchored Ligands | Environmental remediation, sensors. rsc.org | Selective and reversible capture of metal ions from solution. rsc.org |
This potential for derivatization ensures that this compound will remain a valuable building block for the creation of advanced functional materials and chemical tools in the years to come.
Conclusion
Summary of Key Findings and Research Contributions on Trimethyl 2,2',2''-nitrilotriacetate
The primary research contribution associated with this compound lies in its pivotal role as a chemical derivative for analytical purposes. Scientific investigations have established its utility in facilitating the quantitative analysis of nitrilotriacetic acid (NTA), a compound of environmental interest due to its use in detergents as a replacement for phosphates. wikipedia.orgnih.gov
A key finding is the development of a method for analyzing low concentrations of NTA in natural waters. cdnsciencepub.com In this analytical procedure, NTA is converted into its more volatile trimethyl ester form, this compound, which is then suitable for determination by gas chromatography (GC). cdnsciencepub.com The identity of the ester is typically confirmed using a mass spectrometer combined with the gas chromatograph (GC-MS), ensuring accurate and reliable quantification. cdnsciencepub.com Research has demonstrated that this derivatization technique allows for the detection of NTA at levels as low as 25 micrograms per liter in water samples. cdnsciencepub.com This methodology became crucial for monitoring the levels of NTA in sewage, inland waters, and drinking water, particularly after its increased use in Canada following restrictions on phosphates.
The table below summarizes the key analytical application of this compound based on research findings.
| Analytical Application | |
| Analyte | Nitrilotriacetic Acid (NTA) |
| Derivative | This compound |
| Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purpose | Quantitative analysis of low concentrations of NTA |
| Sample Matrix | Natural and inland waters |
| Reported Detection Limit | 25 µg/L |
Reiteration of the Compound's Significance in Chemical Science
The significance of this compound in chemical science is intrinsically linked to the environmental and biochemical importance of its parent compound, nitrilotriacetic acid (NTA). NTA is a chelating agent used for water softening and as a substitute for sodium and potassium triphosphate in detergents. wikipedia.org The widespread use of NTA necessitated the development of sensitive and reliable methods to monitor its concentration and fate in the environment. nih.govnih.gov this compound is significant because it is the key chemical entity that enables this monitoring through gas chromatography, one of the most powerful analytical techniques for separating and quantifying volatile compounds. cdnsciencepub.com
Therefore, the compound's importance is most pronounced in the field of environmental analytical chemistry. It provides the necessary volatility and thermal stability for the GC-based analysis of the otherwise non-volatile NTA. The ability to accurately measure NTA levels in aquatic systems is crucial for assessing its biodegradability and potential environmental impact. wikipedia.org
While the primary significance of this compound is in environmental analysis, the broader family of NTA derivatives holds considerable importance in biotechnology. Modified NTA ligands are widely used to immobilize nickel ions on solid supports for use in immobilized metal affinity chromatography (IMAC), a standard method for purifying proteins that have been genetically engineered to feature a polyhistidine tag (His-tag). wikipedia.orgaatbio.com This highlights the versatility of the NTA scaffold in various scientific applications, from environmental monitoring to protein purification.
Outlook on the Future Trajectory of Research on this compound
The future trajectory of research on this compound is likely to follow and expand upon its established role in analytical chemistry, while potentially exploring new applications.
Future research may focus on the following areas:
Advancement of Analytical Methodologies: Further research could aim to enhance the existing analytical methods that rely on the derivatization of NTA to this compound. This could involve developing methods with even lower detection limits, improving the efficiency and speed of the derivatization reaction, and adapting the methodology to a wider range of complex environmental and biological matrices.
Exploration of Coordination Chemistry: While extensively studied as an analytical tool, the fundamental coordination chemistry of this compound itself with various metal ions is a potential area for new research. Unlike NTA, the ester groups in this compound are weaker coordinating agents than carboxylate groups. Studies could investigate the stability, structure, and reactivity of its metal complexes, which might reveal novel properties and applications.
Development of New Functional Materials: Drawing inspiration from the use of NTA derivatives in biotechnology, future studies might explore the synthesis of novel polymers or surface coatings functionalized with the this compound moiety. Such materials could be investigated for applications in sensors, specialized chromatography, or as catalysts, leveraging the compound's specific chemical structure and chelating potential.
Q & A
How can researchers synthesize Trimethyl 2,2',2''-nitrilotriacetate, and what purification methods are recommended for high-purity yields?
This compound is synthesized via esterification of nitrilotriacetic acid (NTA) using methanol under acidic catalysis (e.g., sulfuric acid). The reaction typically requires reflux conditions to drive ester formation. Post-synthesis, purification involves fractional distillation under reduced pressure to isolate the ester from unreacted starting materials. Recrystallization using non-polar solvents (e.g., hexane) may further enhance purity. Analytical techniques like NMR and FT-IR should confirm the absence of residual acid or methanol .
What role does this compound play in controlling trace metal availability in microbial growth media?
In media formulation, NTA derivatives act as selective chelators to regulate metal ion bioavailability. For example, Nitrilotriacetate Medium ( ) uses NTA to stabilize essential trace metals (Fe, Zn, Mn) in soluble forms, preventing precipitation. Researchers must optimize NTA concentration to avoid metal deficiency or toxicity. Methodologically, metal-NTA stability constants (log K) should guide molar ratios, and ICP-MS can validate free metal ion concentrations .
How does the tetradentate nature of nitrilotriacetate influence its coordination chemistry compared to hexadentate ligands like EDTA?
Nitrilotriacetate (NTA) acts as a tetradentate ligand, binding via three carboxylate oxygen atoms and one nitrogen atom, leaving two coordination sites available for additional ligands or water molecules ( ). This contrasts with EDTA, which is hexadentate and fully saturates metal coordination spheres. Researchers leverage NTA’s partial denticity to design heterometallic complexes or study labile metal centers in catalysis. For instance, highlights NTA’s use in synthesizing heterometallic Cr-Zn/Ni/Co complexes, where NTA bridges metal ions while allowing secondary ligands (e.g., 2,2′-bipyridine) to modulate reactivity .
How should researchers resolve contradictions in reported stability constants (log K) for this compound-metal complexes?
Discrepancies in stability constants often arise from variations in ionic strength, temperature, or analytical methods (e.g., potentiometry vs. spectrophotometry). To address this:
Standardize experimental conditions (I = 0.1 M NaCl, 25°C).
Validate measurements using multiple techniques (e.g., pH titration coupled with UV-Vis spectroscopy).
Cross-reference data with computational models (e.g., speciation software HYSS). exemplifies rigorous validation in Cr-NTA complex synthesis, where bipyridine co-ligands alter stability constants .
What methodological approaches are recommended for assessing the environmental persistence of this compound and its degradation products?
Follow ECHA guidelines ( ) for PBT (persistence, bioaccumulation, toxicity) assessment:
Biodegradation : Conduct OECD 301/302 tests to evaluate aerobic/anaerobic breakdown.
Toxicity : Use Daphnia magna or algal assays to determine EC50 values.
Analytical Monitoring : Employ LC-MS/MS to track NTA and its metabolites (e.g., glycine derivatives) in water systems. highlights NTA’s role in biological systems, emphasizing the need to monitor metal mobilization in ecotoxicological studies .
In heterometallic synthesis, how does this compound facilitate structural diversity compared to its sodium salt?
The ester form’s lower solubility in aqueous systems favors non-aqueous synthesis routes, enabling access to hydrophobic metal complexes. For example, in , trisodium NTA forms water-soluble Cr-nta complexes, while the trimethyl ester could act as a precursor in solvothermal reactions with transition metals (e.g., Fe, Cu). Structural diversity arises from NTA’s flexibility in bridging metals and accommodating auxiliary ligands, as seen in [Cr₂(μ-OH)₂(nta)₂]⁻ frameworks .
What spectroscopic and crystallographic techniques are critical for characterizing this compound-metal complexes?
NMR Spectroscopy : ¹H/¹³C NMR identifies ester group integrity and metal-induced shifts in ligand protons.
FT-IR : Confirms carboxylate coordination via asymmetric stretching (~1600 cm⁻¹).
X-Ray Crystallography : Resolves bonding geometry, as demonstrated in ’s Cr-nta-bipyridine structures.
Magnetic Susceptibility : For paramagnetic complexes (e.g., Co/Ni-nta), SQUID magnetometry quantifies spin states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
